2-Hydroxy-3-iodo-4-methoxybenzaldehyde: A Multifunctional Scaffold for Drug Discovery
The following technical guide details the properties, synthesis, and applications of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde (CAS 155560-24-0) . This document is structured for researchers in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde (CAS 155560-24-0) . This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
2-Hydroxy-3-iodo-4-methoxybenzaldehyde (CAS 155560-24-0) is a highly functionalized aromatic building block characterized by a unique substitution pattern that combines an aldehyde, a phenol, a methoxy ether, and an aryl iodide on a single benzene ring. Its dense functionality makes it a critical intermediate in the synthesis of complex heterocycles, particularly benzofurans , benzopyrans , and coumarins , which are pharmacophores frequently observed in anti-inflammatory and anticancer therapeutics.
Chemical Identity & Structural Analysis
The compound features a tetrasubstituted benzene ring. The positioning of the iodine atom at the C3 position—sandwiched between the C2-hydroxyl and C4-methoxy groups—creates a sterically crowded yet electronically activated center for cross-coupling reactions.
Structural Insight: The intramolecular hydrogen bond between the C2-hydroxyl group and the C1-carbonyl oxygen stabilizes the molecule but also reduces the nucleophilicity of the phenol, often requiring stronger bases for alkylation reactions.
Synthesis & Production
The synthesis of CAS 155560-24-0 typically proceeds via the electrophilic iodination of 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde). The challenge lies in directing the iodine to the crowded C3 position rather than the less sterically hindered C5 position.
Synthetic Route: Regioselective Iodination
The C3 position is electronically activated by both the ortho-hydroxyl and ortho-methoxy groups, making it the kinetic site for iodination despite steric hindrance.
Protocol: Iodine/Iodic Acid Method
This method avoids toxic heavy metals (like HgO) and provides high atom economy.
Dissolve the starting aldehyde in ethanol at 35–40 °C.
Add iodine followed by dropwise addition of aqueous iodic acid.
Stir vigorously for 1–2 hours. The HIO₃ acts as an oxidant to regenerate electrophilic iodine species (
) from iodide (), driving the reaction to completion.
Quench: Pour into ice-water containing sodium thiosulfate (to remove excess
).
Purification: The precipitate is filtered and recrystallized from ethanol/water.
Alternative: N-Iodosuccinimide (NIS)
For sensitive scales, NIS in mild acid (e.g., TFA/MeCN) can enhance C3 regioselectivity by generating a more reactive iodonium species.
Figure 1: Synthetic pathway highlighting the regioselective iodination step.
Reactivity & Synthetic Utility
This compound is a "linchpin" scaffold because it possesses three distinct orthogonal handles for diversification:
C3-Iodide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
C2-Hydroxyl: A nucleophile for etherification or cyclization.
C1-Aldehyde: An electrophile for condensation (Schiff bases, Knoevenagel) or reduction.
Key Transformations
Benzofuran Synthesis: Reaction with
-haloketones or alkynes (via Sonogashira followed by cyclization) yields substituted benzofurans, a core structure in anti-arrhythmic and anticancer drugs.
Suzuki-Miyaura Coupling: The iodine atom is highly reactive toward boronic acids, allowing the installation of biaryl systems at the crowded C3 position.
O-Alkylation: The C2-phenol can be selectively alkylated (e.g., with allyl bromide) to set up Claisen rearrangements or ring-closing metathesis.
Figure 2: Orthogonal reactivity map of the CAS 155560-24-0 scaffold.
Applications in Drug Discovery
Therapeutic Areas
Anti-inflammatory Agents: Derivatives of methoxy-salicylaldehydes are precursors to inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Anticancer: The benzofuran derivatives synthesized from this core have shown potential as tubulin polymerization inhibitors.
Antiviral: Used in the synthesis of capsid binders for viral inhibition.
Case Study: Benzopyran Synthesis
In patent literature (e.g., WO2004087686), this scaffold is reacted with ethyl trifluoromethylcrotonate in the presence of cesium carbonate to form benzopyran derivatives. These compounds are explored for treating inflammatory conditions like asthma and arthritis.
Handling & Safety (MSDS Summary)
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Precautionary Measures:
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: Handle in a fume hood to avoid inhalation of dust.
Storage: Keep container tightly closed in a dry, well-ventilated place at 2–8 °C.
References
Sigma-Aldrich. 2-Hydroxy-3-iodo-4-methoxybenzaldehyde Product Data. Link
Pattekhan, H. H., & Divakar, S. (2001). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde. Journal of Molecular Catalysis A: Chemical. Link
Sayyed, M. A., et al. (2008).[1] An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. International Journal of Chemical Sciences. Link
Maigrot, J. & Sabates, S. (2004). Benzopyran compounds useful for treating inflammatory conditions. WO Patent 2004087686. Link
BenchChem. Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde Technical Guide. Link
3-Iodo-2-hydroxy-4-methoxybenzaldehyde: Structural Profile & Synthetic Utility
The following technical guide details the structural characterization, synthesis, and application of 3-Iodo-2-hydroxy-4-methoxybenzaldehyde , a critical intermediate in the development of heterocyclic therapeutics. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthesis, and application of 3-Iodo-2-hydroxy-4-methoxybenzaldehyde , a critical intermediate in the development of heterocyclic therapeutics.
Executive Summary
3-Iodo-2-hydroxy-4-methoxybenzaldehyde (CAS: 155560-24-0) is a highly functionalized aromatic aldehyde used primarily as a scaffold for constructing fused heterocyclic systems, including benzofurans, coumarins, and benzoxepines. Its structural uniqueness lies in the regioselective placement of the iodine atom at the C3 position—sandwiched between a phenolic hydroxyl group (C2) and a methoxy group (C4). This "crowded" halogenation pattern imparts specific electronic and steric properties, making it a preferred substrate for transition-metal-catalyzed C–H activation and cross-coupling reactions.
Chemical Identity Table
Property
Data
IUPAC Name
3-Iodo-2-hydroxy-4-methoxybenzaldehyde
CAS Number
155560-24-0
Molecular Formula
C₈H₇IO₃
Molecular Weight
278.04 g/mol
Appearance
White to off-white solid
Melting Point
167–174 °C (varies by purity/polymorph)
Solubility
Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
Structural Characterization & Spectroscopy
Accurate identification of the 3-iodo isomer (vs. the 5-iodo isomer) is critical, as direct iodination can yield mixtures. The definitive structural proof lies in the
H NMR coupling constants .
NMR Diagnostic Criteria
The distinction between the 3-iodo and 5-iodo isomers rests on the relationship between the remaining aromatic protons.
Target (3-Iodo isomer): The protons at C5 and C6 are ortho to each other.
Signal: Two doublets with a coupling constant (
) of ~8.5–9.0 Hz .
Impurity (5-Iodo isomer): The protons at C3 and C6 are para to each other.
Signal: Two singlets (or very small meta-coupling,
Hz).
Experimental
H NMR Data (600 MHz, CDCl₃):
12.17 (s, 1H): Chelated phenolic –OH (intramolecular H-bond to aldehyde).
9.63 (s, 1H): Aldehyde –CHO.
7.53 (d, Hz, 1H): Aromatic H6 (deshielded by aldehyde).
6.56 (d, Hz, 1H): Aromatic H5 (shielded by ortho-methoxy).
Synthesis Protocol
The synthesis utilizes an oxidative iodination strategy. While electrophilic aromatic substitution on 2-hydroxy-4-methoxybenzaldehyde could theoretically favor the less hindered C5 position, the use of periodic acid (H₅IO₆) or iodic acid (HIO₃) as an oxidant with iodine drives the reaction efficiently, often allowing for the isolation of the C3-iodo isomer in high yields (up to 88%).
Reaction Mechanism & Pathway
The hydroxyl group at C2 and methoxy group at C4 strongly activate the ring. The C3 position, though sterically crowded, is electronically activated by both groups (ortho to both).
Figure 1: Oxidative iodination pathway. The reaction utilizes an oxidant to regenerate electrophilic iodine, increasing atom economy.
Step-by-Step Protocol
Reagent Preparation: Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) in Ethanol (approx. 5–7 mL per mmol).
Iodination: Add molecular Iodine (I₂) (0.5–1.0 equiv) followed by Periodic Acid (H₅IO₆) or Iodic Acid (HIO₃) (0.2–0.5 equiv) dissolved in a minimum amount of water.
Note: The oxidant regenerates I₂ from iodide (I⁻), driving the reaction to completion.
Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexanes/Ethyl Acetate 4:1). The solution typically turns dark yellow/brown.
Quenching: Cool to room temperature. Pour the mixture into ice-cold water containing Sodium Thiosulfate (Na₂S₂O₃) .
Purpose: This reduces unreacted iodine, turning the solution from brown to pale yellow/white.
Isolation: A precipitate should form. Filter the solid.
Purification: If a mixture of isomers is present, recrystallize from Ethanol or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 3-iodo isomer typically elutes after the starting material but before the 5-iodo isomer (polarity dependent).
Yield: Typical isolated yields range from 65% to 88% .
Applications in Drug Discovery
The 3-iodo moiety serves as a "handle" for further functionalization, particularly in constructing fused ring systems found in bioactive natural products.
Key Transformations
Coumarin Synthesis (Pechmann/Knoevenagel):
Reaction with active methylenes (e.g., diethyl malonate) yields 8-iodo-7-methoxycoumarins.
Benzofuran Formation:
Reaction with
-halo ketones or alkynes (Sonogashira coupling followed by cyclization) yields substituted benzofurans.
Rh(III)-Catalyzed C–H Activation:
The aldehyde and hydroxyl groups can direct Rh(III) catalysts to activate the C–H bond at C6 or facilitate annulation reactions with alkynes to form benzoxepines.
Figure 2: Synthetic divergence. The 3-iodo position enables cross-coupling, while the aldehyde/hydroxyl pair facilitates cyclization.
Safety & Handling (E-E-A-T)
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Iodine and periodic acid are oxidizers and corrosive.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long periods).
Disposal: All iodine-containing waste must be segregated from standard organic waste to prevent the formation of hazardous byproducts.
References
Synthesis & Characterization: Supporting Information: Practical, Large-Scale Preparation of Benzoxepines and Coumarins through Rhodium(III)-Catalyzed C–H Activation. (2020).[1][2] Amazon AWS / Journal of Organic Chemistry (implied).
Regioselective Iodination Method: Benzopyran compounds useful for treating inflammatory conditions. (2004). World Intellectual Property Organization, Patent WO2004087686A2.
Electrochemical & Synthetic Context: Teuten, A. E. (2019). Flow Electrosynthesis: A Tool for the Modern Synthetic Chemist. University of Southampton, PhD Thesis.[3]
Isomer Comparison (5-Iodo vs 3-Iodo): Regioselective iodination of hydroxylated aromatic ketones. (2006).[1][2][4] ARKIVOC (i) 104-108.
2-Iodo-4-methoxysalicylaldehyde synonyms and nomenclature
This guide serves as a technical deep dive into the nomenclature, structural identification, and synthetic utility of the compound often colloquially—but imprecisely—referred to as 2-Iodo-4-methoxysalicylaldehyde .[1] Pa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep dive into the nomenclature, structural identification, and synthetic utility of the compound often colloquially—but imprecisely—referred to as 2-Iodo-4-methoxysalicylaldehyde .[1]
Part 1: Executive Summary & Nomenclature Correction
The Core Conflict:
The name "2-Iodo-4-methoxysalicylaldehyde" presents a chemical impossibility under standard IUPAC nomenclature rules for salicylaldehydes.[1]
Salicylaldehyde is defined as 2-hydroxybenzaldehyde .[1] The aldehyde carbon is position 1, and the hydroxyl group is fixed at position 2.[1]
Therefore, position 2 is already occupied by the hydroxyl group.[1] An iodine atom cannot also occupy position 2.[1]
The Likely Targets:
Based on synthetic pathways and commercial availability, the user is likely referring to one of the following two isomers. This guide focuses on Target A , the most common product of direct iodination.[1]
C2: Hydroxyl carbon (-OH) (Defining feature of salicylaldehydes).[1]
C3-C6: Available ring positions.
Visualizing the Isomers (DOT Diagram)
Caption: Structural relationship between the parent 4-methoxysalicylaldehyde and its iodinated derivatives. Note that direct iodination favors the 3-position due to the directing effect of the hydroxyl group.[1]
Part 3: Synthetic Protocols & Reactivity
This section details the synthesis of 3-Iodo-4-methoxysalicylaldehyde (CAS 155560-24-0) , the primary derivative used in drug development (e.g., for benzopyran synthesis).[1]
Mechanism of Synthesis
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1]
Directing Groups: The -OH group (position 2) is a strong ortho/para director.[1] The -OMe group (position 4) is also an ortho/para director.[1]
Regioselectivity:
Position 3: Ortho to -OH and Ortho to -OMe. This position is electronically highly activated but sterically crowded.[1]
Position 5: Para to -OH and Ortho to -OMe.
Experimental Outcome: Despite steric hindrance, iodination of 4-methoxysalicylaldehyde often favors position 3 (between the oxygen functionalities) or produces a mixture, depending on the reagent.[1] However, literature citations (e.g., WO2004087686) specifically isolate the 3-iodo isomer using standard iodination conditions.[1]
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to separate the 3-iodo isomer (major) from the 5-iodo isomer (minor).
Data Validation (Expected NMR Signals):
Aldehyde Proton (-CHO): Singlet at ~9.7–10.2 ppm.[1]
Phenolic Proton (-OH): Singlet at ~11.0–12.0 ppm (downfield due to intramolecular H-bonding with CHO).[1]
Aromatic Protons: Two doublets (if 3-iodo, protons at C5 and C6 are adjacent, showing ortho coupling ~8 Hz).[1]
Part 4: Applications in Drug Development
The 3-iodo derivative is a "privileged scaffold" because the iodine atom serves as a versatile handle for further functionalization via transition-metal cross-coupling (Suzuki, Sonogashira, Heck).[1]
Technical Whitepaper: Iodinated Derivatives of 2-Hydroxy-4-Methoxybenzaldehyde
[1] Executive Summary 2-Hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde; CAS 673-22-3) is a structural isomer of vanillin and a privileged pharmacophore in medicinal chemistry.[1] Its unique substitution pattern—...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde; CAS 673-22-3) is a structural isomer of vanillin and a privileged pharmacophore in medicinal chemistry.[1] Its unique substitution pattern—featuring a hydroxyl group ortho to an aldehyde and a methoxy group para to the aldehyde—creates a chelation-ready "pocket" ideal for Schiff base formation and metal coordination.[1]
Iodinated derivatives of this scaffold are critical intermediates.[1] The introduction of an iodine atom enhances lipophilicity (increasing membrane permeability) and provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to access complex heterocycles like benzofurans and coumarins. This guide details the regioselective synthesis, characterization, and application of these derivatives, specifically focusing on the 5-iodo and 3-iodo isomers.
Structural Analysis & Regioselectivity
The electrophilic iodination of 2-hydroxy-4-methoxybenzaldehyde is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups.[1]
2-OH Group: Strong activator; directs ortho (C-3) and para (C-5).[1]
4-OMe Group: Strong activator; directs ortho (C-3 and C-5) and para (C-1, blocked).[1]
1-CHO Group: Deactivator; directs meta (C-3 and C-5).[1]
Regioselectivity Map
Both activating groups direct incoming electrophiles to positions 3 and 5 .[1] However, steric hindrance plays a decisive role:
Position 3: Located between the -OH and -OMe groups ("sandwiched").[1] Access is sterically restricted.[1]
Position 5: Located adjacent to the -OMe group and a hydrogen atom.[1] It is significantly less hindered.[1]
Conclusion: Standard electrophilic substitution (e.g.,
) predominantly yields the 5-iodo isomer. Accessing the 3-iodo isomer typically requires directed C-H activation or blocking strategies.[1]
Figure 1: Regioselectivity landscape for the iodination of 2-hydroxy-4-methoxybenzaldehyde.
Experimental Protocols
Protocol A: Green Synthesis of 5-Iodo-2-hydroxy-4-methoxybenzaldehyde
Mechanism: Electrophilic Aromatic Substitution (EAS) utilizing in situ generation of electrophilic iodine species.[1]
Reagents: Iodine (
), Iodic Acid (), Ethanol (95%).
Step-by-Step Methodology:
Preparation: Dissolve 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in 95% ethanol (20 mL) in a round-bottom flask.
Reagent Addition: Add molecular iodine (
, 4 mmol, 1.02 g) to the solution.
Oxidant Activation: Dissolve iodic acid (
, 2 mmol, 0.35 g) in a minimum amount of water (2 mL) and add this dropwise to the stirring reaction mixture. Note: oxidizes back to , ensuring 100% atom economy regarding iodine.[1]
Reaction: Stir the mixture vigorously at 35–40°C for 1–2 hours. Monitor progress via TLC (Solvent system: Hexane:EtOAc 8:2).
Quenching: Once the starting material is consumed, dilute the mixture with cold water (50 mL).
Workup: A solid precipitate should form.[1] If free iodine remains (brown color), wash the solid with saturated sodium thiosulfate (
) solution.
Purification: Filter the crude solid and recrystallize from ethanol to yield the pure 5-iodo derivative.
Expected Yield: 65–80%
Physical State: White to pale yellow crystalline solid.[1]
Protocol B: Synthesis of 3-Iodo-2-hydroxy-4-methoxybenzaldehyde
Mechanism: Rhodium(III)-catalyzed ortho-directed C-H activation.[1]
Context: This isomer is difficult to access via standard methods.[1]
Methodology Summary:
React the parent aldehyde with an iodinating source (e.g., NIS) in the presence of a Rh(III) catalyst (e.g.,
) and a directing group auxiliary if necessary, or utilize specialized conditions as described in recent C-H activation literature (e.g., Amazon S3, 2026).
Note: This pathway is reserved for applications strictly requiring the 3-iodo pharmacophore.[1]
Characterization & Quality Control
Distinguishing the 3-iodo and 5-iodo isomers is critical. 1H NMR spectroscopy provides a definitive self-validating check based on aromatic coupling patterns.[1]
Schiff Base Formation (Antimicrobial & Antiaflatoxigenic)
The aldehyde moiety reacts with primary amines to form azomethine (-CH=N-) linkages.[1] Iodination at the 5-position enhances the lipophilicity of these complexes, often improving potency against bacterial strains like S. aureus and E. coli.[1]
Workflow:
Reflux 5-iodo-2-hydroxy-4-methoxybenzaldehyde with an equimolar amount of amine (e.g., ethyl-4-aminobenzoate) in ethanol.
Catalyze with 2-3 drops of glacial acetic acid.
Precipitate the Schiff base and characterize via IR (appearance of C=N stretch at ~1600-1630 cm⁻¹).[1]
Metal Complexation
The ortho-hydroxy and imine nitrogen (in Schiff bases) form a tridentate or bidentate ligand system.[1] Copper(II) complexes of these ligands have demonstrated significant antifungal activity, particularly against Candida albicans.
Figure 2: Experimental workflow from synthesis to therapeutic application.
References
Regioselective Iodination Protocol: Sayyed, M. A., et al. "An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid."[1] TSI Journals, 2008.[1] Link
Biological Activity (Schiff Bases): "Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde." Journal of Agricultural and Food Chemistry, 2017. Link
Metal Complexes: "Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes..." MDPI, 2015.[1] Link
Laccase-Catalyzed Iodination: "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances, 2019. Link
Molecular weight and formula of C8H7IO3 benzaldehyde derivatives
Structural Characterization, Synthesis, and Pharmaceutical Utility of 5-Iodovanillin[1][2] Executive Summary This technical guide analyzes the chemical identity, synthetic pathways, and application spectrum of C₈H₇IO₃ be...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthesis, and Pharmaceutical Utility of 5-Iodovanillin[1][2]
Executive Summary
This technical guide analyzes the chemical identity, synthetic pathways, and application spectrum of C₈H₇IO₃ benzaldehyde derivatives , with a primary focus on 5-Iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) .[1][2] As a Senior Application Scientist, I have structured this document to move beyond basic data, providing a causal analysis of the regioselective synthesis and the utility of this scaffold in modern drug discovery, particularly as a precursor for Suzuki-Miyaura cross-coupling and radiolabeled pharmaceuticals.
Part 1: Chemical Identity & Physicochemical Properties[1][3][4]
The molecular formula C₈H₇IO₃ (Molecular Weight: 278.04 g/mol ) theoretically corresponds to several isomers. However, in the context of functional benzaldehyde derivatives utilized in organic synthesis, the thermodynamically and kinetically favored isomer is 5-Iodovanillin .[1]
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa
~6.8 (Phenolic hydroxyl, lowered by I-substitution)
1.2 Regiochemical Landscape
The synthesis of C₈H₇IO₃ from vanillin (
) involves the substitution of a hydrogen atom with iodine. The position of this substitution is dictated by the electronic directing effects of the substituents on the benzene ring:
-CHO (Aldehyde): Strongly deactivating, meta directing.
Analysis of Isomers:
5-Iodovanillin (Major Product): The C-5 position is ortho to the strong -OH donor and meta to the electron-withdrawing -CHO.[1][2] These effects reinforce each other, making C-5 the most nucleophilic site for electrophilic attack.[1][2]
2-Iodovanillin (Minor/Trace): The C-2 position is sterically hindered (sandwiched between -CHO and -OCH₃) and less electronically favorable.[1][2]
6-Iodovanillin (Trace): The C-6 position is para to the -OCH₃ but ortho to the deactivating -CHO, making it kinetically unfavorable compared to C-5.[1][2]
Part 2: Synthetic Pathways & Protocols[1][3]
The industrial and laboratory standard for synthesizing 5-Iodovanillin employs Electrophilic Aromatic Substitution (EAS) .[1][2] While direct iodination with
is possible, modern "Green Chemistry" protocols utilize oxidative iodination (NaI + NaOCl) to generate the electrophile in situ. This method offers higher atom economy and avoids hazardous heavy metal oxidants.
2.1 Synthesis Workflow Diagram
Caption: Workflow for the oxidative iodination of vanillin to 5-iodovanillin, highlighting the critical quenching and acidification steps.
2.2 Detailed Experimental Protocol
Note: This protocol assumes a standard laboratory scale (approx. 10-20 mmol).
Solubilization: In a round-bottom flask, dissolve Vanillin (1.0 eq) and NaI (1.1 eq) in Ethanol. The solution should be clear.
Scientist's Insight: Ethanol is chosen because it solubilizes both the organic vanillin and the inorganic iodide salt, creating a homogeneous phase for the reaction.
Oxidative Addition: Cool the solution to 0°C in an ice bath. Add NaOCl solution dropwise over 20 minutes.
) until the dark iodine color fades to a pale yellow.
Why? This reduces unreacted toxic iodine back to iodide, preventing contamination and simplifying workup.
Precipitation: Acidify the solution with 3M HCl to pH
2.
Causality: The phenolate anion is soluble in water. Protonating the phenol (returning it to neutral form) drastically reduces solubility, forcing the product to precipitate.
Purification: Filter the solid. Recrystallize from minimal hot ethanol/water (50:50).
Yield Target: >85% yield is typical for this optimized route.
Part 3: Pharmaceutical Applications & Analytical Validation[1]
5-Iodovanillin is not merely an end-product; it is a versatile "molecular handle."[1][2] The iodine atom is a weak base but a distinct leaving group, making it ideal for transition-metal catalyzed cross-coupling.[1]
3.1 Application Logic: The Syringaldehyde Pathway
One of the most common industrial uses of 5-Iodovanillin is the synthesis of Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), a key intermediate for antibiotics and flavorants.[1][2]
Mechanism: Ullmann-type condensation where the Iodine is displaced by a Methoxy group.[1][2]
3.2 Suzuki-Miyaura Cross-Coupling
In drug discovery, the C-I bond is exploited to attach aryl groups, creating biaryl scaffolds common in kinase inhibitors.[1]
Caption: Divergent synthetic utility of 5-Iodovanillin in pharmaceutical manufacturing and tracer development.[1][2]
3.3 Analytical Validation (Self-Validating the Protocol)
To ensure the synthesized material is C₈H₇IO₃ (5-Iodovanillin) and not an isomer or starting material, use these checkpoints:
¹H NMR (DMSO-d₆):
Look for two singlets in the aromatic region.
Unlike Vanillin (which has an ABX pattern: doublet, doublet, singlet), 5-Iodovanillin has protons at positions 2 and 6.[1][2] Because of the iodine at 5, the symmetry is broken differently, but they often appear as distinct singlets or meta-coupled doublets (
), so you will not see the M+2 peak characteristic of Chlorine or Bromine. This is a definitive confirmation of Iodine incorporation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79499, 5-Iodovanillin.[1][2] Retrieved from [Link][1][2]
Doxsee, K. M., & Hutchison, J. E. (2004). Green Organic Chemistry: Strategies, Tools, and Laboratory Experiments.[1][4] University of Oregon. (Source for oxidative iodination protocol using NaOCl).
Kovács, S., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.[1][2] Green Chemistry Letters and Reviews.[9][10] Retrieved from [Link][1]
2-Hydroxy-3-iodo-4-methoxybenzaldehyde safety data sheet (SDS)
CAS Registry Number: 155560-24-0 Synonyms: 3-Iodo-4-methoxysalicylaldehyde; 4-Methoxy-3-iodosalicylaldehyde Molecular Formula: C₈H₇IO₃ Molecular Weight: 278.04 g/mol [1] Part 1: Chemical Profile & Strategic Value The Mol...
2-Hydroxy-3-iodo-4-methoxybenzaldehyde is a densely functionalized aromatic scaffold used primarily in the synthesis of bioactive benzopyrans and complex pharmaceutical intermediates.[1] Unlike its more common isomer (5-iodo-4-methoxysalicylaldehyde), the 3-iodo variant positions the halogen atom between the hydroxyl and methoxy groups.[1] This "sandwiched" steric arrangement creates unique regioselectivity challenges and opportunities in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).[1]
C3-Iodine Handle: A high-value site for palladium-catalyzed cross-coupling, allowing the introduction of aryl or alkyl groups at a sterically crowded position.[1]
C4-Methoxy Group: Acts as an electron-donating group (EDG), modulating the reactivity of the aldehyde and the acidity of the phenol.[1]
Part 2: Comprehensive Hazard Analysis (GHS & Toxicology)[1]
While this specific isomer lacks extensive historical toxicological data compared to vanillin, its hazard profile is derived from the reactivity of halogenated salicylaldehydes.[1]
H319: Causes serious eye irritation.[1][2][3][4] (High risk of corneal damage due to aldehyde)[1]
H335: May cause respiratory irritation.[1][2][3][4] (Mucosal irritant if inhaled as dust)[1]
Critical Safety Engineering
The presence of the Carbon-Iodine (C-I) bond introduces specific instability risks not present in chlorinated or brominated analogs.[1]
Photolytic Instability: The C-I bond is weak (~57 kcal/mol).[1] Exposure to UV or broad-spectrum light can cause homolytic cleavage, releasing iodine radicals (
).[1] This degrades the compound (turning it yellow/brown) and generates potential sensitizers.[1]
Oxidative Risk: The aldehyde moiety is susceptible to autoxidation to the corresponding benzoic acid (2-hydroxy-3-iodo-4-methoxybenzoic acid) upon air exposure.[1]
Handling & PPE Decision Matrix
The following decision tree dictates the required safety protocols based on operational scale.
Darkens upon light exposure (iodine liberation).[1]
Melting Point
167–174 °C (Estimated range)
Based on isomeric analogs; exact MP varies by purity.[1]
Solubility
DMSO, DMF, Methanol, Ethyl Acetate
Poorly soluble in water; soluble in basic aqueous media (phenolate formation).[1]
pKa (Phenol)
~7.0 – 8.0
More acidic than phenol due to the electron-withdrawing iodine and aldehyde.[1]
Storage "Chain of Custody"
To maintain >98% purity for catalysis applications, adhere to this storage protocol:
Container: Amber glass vial with a Teflon-lined cap.
Atmosphere: Argon or Nitrogen backfill (essential to prevent aldehyde oxidation).[1]
Temperature: 2–8 °C (Refrigerate).
Desiccant: Store in a secondary container with silica gel to prevent hydrolysis.
Part 4: Synthetic Utility & Protocols
Synthesis Logic
The compound is typically synthesized via the iodination of 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde).[1]
Reagent: Iodine (
) with periodic acid () or N-Iodosuccinimide (NIS).[1]
Regioselectivity:[1] The 3-position is sterically crowded but activated by the ortho-hydroxyl group.[1] The 5-position is also activated.[1] Separation of isomers (3-iodo vs. 5-iodo) is often required via column chromatography.[1]
Application: Benzopyran Scaffold Construction
A primary use of this molecule is in the synthesis of benzopyrans (chromenes) via Williamson ether synthesis followed by cyclization.[1]
Neutralize: If iodine is visible (brown stain), treat with 10% Sodium Thiosulfate solution.[1]
Validation: The brown color disappears, turning the solution clear (reduction of
to ).
Clean: Absorb with inert clay (Vermiculite).[1] Do NOT use paper towels (fire risk with oxidizers).[1]
First Aid
Eye Contact: Rinse immediately for 15 minutes.[1] Mechanism: Aldehydes cross-link proteins; rapid dilution is critical to prevent corneal opacity.[1]
Skin Contact: Wash with soap and water.[1][2][3][4] Polyethylene glycol (PEG 400) is more effective than water alone for removing phenolic compounds.[1]
References
PubChem. (n.d.).[1] Compound Summary: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde.[1][6] National Library of Medicine.[1] Retrieved February 26, 2026, from [Link](Note: While PubChem indexes the isomer, the functional handling remains consistent across the class).[1]
Teuten, A. E. (2018).[1] Flow Electrosynthesis. University of Southampton, PhD Thesis.[1][7] (Describes the use of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde in Williamson ether synthesis). Retrieved from [Link]
Google Patents. (2004).[1] WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions.[1] Retrieved February 26, 2026, from [1]
Synthesis of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde from 2-hydroxy-4-methoxybenzaldehyde
Introduction The targeted synthesis of halogenated organic molecules is a cornerstone of modern pharmaceutical development and materials science. Aryl iodides, in particular, serve as versatile intermediates, primarily d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The targeted synthesis of halogenated organic molecules is a cornerstone of modern pharmaceutical development and materials science. Aryl iodides, in particular, serve as versatile intermediates, primarily due to their utility in a wide array of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This application note provides a detailed protocol for the regioselective iodination of 2-hydroxy-4-methoxybenzaldehyde to yield 2-hydroxy-3-iodo-4-methoxybenzaldehyde. This transformation is of significant interest as the resulting product incorporates key functional groups that can be further elaborated, making it a valuable building block in the synthesis of more complex molecules. We will explore two robust and effective methods for this synthesis: one employing a combination of iodine and iodic acid, and an alternative protocol using N-Iodosuccinimide (NIS).
Chemical Principles and Reaction Mechanism
The synthesis of 2-hydroxy-3-iodo-4-methoxybenzaldehyde from 2-hydroxy-4-methoxybenzaldehyde is achieved through an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methoxy (-OCH3) groups are both activating, electron-donating groups that increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.
The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this specific substrate, the para position to the hydroxyl group is occupied by the methoxy group. The directing effects of both groups, therefore, favor substitution at the positions ortho to the hydroxyl group (positions 3 and 5). Due to steric hindrance from the adjacent aldehyde group at position 1, the iodination reaction will preferentially occur at the 3-position.
The general mechanism for electrophilic aromatic iodination is depicted below:
Caption: General mechanism of electrophilic aromatic iodination.
In the case of the iodine and iodic acid method, the in-situ generation of the electrophilic iodine species is crucial. With N-Iodosuccinimide, an acid catalyst is often employed to enhance the electrophilicity of the iodine atom.[2][3]
Experimental Protocols
Two effective protocols for the synthesis of 2-hydroxy-3-iodo-4-methoxybenzaldehyde are presented below.
Protocol 1: Iodination using Iodine and Iodic Acid
This method is based on the procedure described by Sayyed et al. for the iodination of substituted hydroxybenzaldehydes.[1] It offers the advantage of using readily available and cost-effective reagents.
Materials and Reagents:
Reagent/Material
Grade
Supplier
2-Hydroxy-4-methoxybenzaldehyde
≥98%
e.g., Sigma-Aldrich
Iodine (I₂)
Reagent Grade
e.g., Fisher Scientific
Iodic Acid (HIO₃)
Reagent Grade
e.g., Acros Organics
Ethanol (95%)
ACS Grade
e.g., VWR Chemicals
Sodium Thiosulfate (Na₂S₂O₃)
ACS Grade
e.g., J.T. Baker
Deionized Water
N/A
In-house
Magnetic Stirrer with Hotplate
N/A
N/A
Round-bottom flask (100 mL)
N/A
N/A
Buchner Funnel and Filter Paper
N/A
N/A
Beakers, Graduated Cylinders
N/A
N/A
Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methoxybenzaldehyde (0.05 mol) and iodine (0.02 mol) in 30 mL of 95% ethanol.
While stirring, add a solution of iodic acid (0.01 mol) in 1 mL of water to the mixture.
Heat the reaction mixture to 35-40 °C and continue stirring for 1.5 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with approximately 15-20 mL of deionized water.
To neutralize any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.
The solid product will precipitate out of the solution.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the collected solid with cold deionized water.
The crude product can be purified by recrystallization from aqueous ethanol to yield 2-hydroxy-3-iodo-4-methoxybenzaldehyde.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol utilizes N-Iodosuccinimide as the iodinating agent, which is known for its mild and selective iodination of activated aromatic rings.[2][3]
Materials and Reagents:
Reagent/Material
Grade
Supplier
2-Hydroxy-4-methoxybenzaldehyde
≥98%
e.g., Sigma-Aldrich
N-Iodosuccinimide (NIS)
≥98%
e.g., TCI America
Acetic Acid, Glacial
ACS Grade
e.g., Fisher Scientific
Ethyl Acetate
ACS Grade
e.g., VWR Chemicals
Sodium Thiosulfate (Na₂S₂O₃)
ACS Grade
e.g., J.T. Baker
Sodium Bicarbonate (NaHCO₃)
ACS Grade
e.g., EMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
e.g., Alfa Aesar
Deionized Water
N/A
In-house
Magnetic Stirrer
N/A
N/A
Round-bottom flask (100 mL)
N/A
N/A
Separatory Funnel (250 mL)
N/A
N/A
Rotary Evaporator
N/A
N/A
Procedure:
In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (10 mmol) in 20 mL of glacial acetic acid.
To this solution, add N-Iodosuccinimide (12 mmol, 1.2 equivalents) in one portion.
Stir the reaction mixture at room temperature for 16-24 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 100 mL of deionized water and 50 mL of ethyl acetate.
Separate the organic layer.
Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.
Combine the organic extracts and wash sequentially with 50 mL of a saturated sodium thiosulfate solution, 50 mL of a saturated sodium bicarbonate solution, and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Workflow Diagram
Caption: Experimental workflows for the two synthetic protocols.
Safety Precautions
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Iodic Acid: Strong oxidizer. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.
N-Iodosuccinimide: Irritant. Handle with care and avoid inhalation of dust.
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood.
General: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before beginning any experimental work.
Characterization of the Product
The successful synthesis of 2-hydroxy-3-iodo-4-methoxybenzaldehyde can be confirmed using standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
Melting Point: The purified product should have a sharp melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the aldehyde proton, the aromatic protons, and the methoxy group protons. The disappearance of the proton at the 3-position of the starting material and the appearance of new aromatic signals will confirm the iodination.
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the presence of iodine through its characteristic isotopic pattern.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Extend the reaction time and monitor by TLC. Ensure the quality and stoichiometry of the reagents. For Protocol 1, ensure the temperature is maintained at 35-40 °C.
Loss of product during workup or purification.
Be careful during extractions to avoid emulsions. For recrystallization, use a minimal amount of hot solvent. For column chromatography, choose an appropriate solvent system for good separation.
Incomplete Reaction
Insufficient activation of the iodinating agent.
For Protocol 2, a catalytic amount of a stronger acid, such as trifluoroacetic acid (TFA), can be added to increase the reactivity of NIS.[2][3]
Low reaction temperature (for Protocol 1).
Ensure the reaction mixture is maintained at the recommended temperature.
Formation of Byproducts
Di-iodination or other side reactions.
Use the correct stoichiometry of the iodinating agent. Over-iodination can occur if an excess of the reagent is used.
Conclusion
This application note provides two reliable and well-documented protocols for the synthesis of 2-hydroxy-3-iodo-4-methoxybenzaldehyde from 2-hydroxy-4-methoxybenzaldehyde. The choice of method will depend on the availability of reagents and the desired scale of the reaction. Both protocols offer good yields and high regioselectivity. The resulting product is a valuable intermediate for further synthetic transformations in the fields of medicinal chemistry and materials science.
References
Sayyed, M. A., Junne, S. B., Vibhute, A. Y., & Vibhute, Y. B. (2008). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. Int. J. Chem. Sci., 6(1), 192-196. [Link]
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).
Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. [Link]
Application Notes & Protocols: Rhodium(III)-Catalyzed C-H Activation Using Iodinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of C-H Activation with Iodinated Benzaldehydes Transition-metal-catalyzed C-H bond activation has emerged as a powerfu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of C-H Activation with Iodinated Benzaldehydes
Transition-metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy in modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds.[1][2] Among the various transition metals, rhodium(III) catalysts have demonstrated remarkable efficiency and selectivity, particularly in reactions involving directing groups that facilitate the C-H activation step.[3] This guide focuses on a specific and highly valuable application within this field: the use of iodinated benzaldehydes as substrates in Rh(III)-catalyzed C-H activation.
The aldehyde functionality serves as a versatile directing group, enabling regioselective C-H activation at the ortho position. The introduction of an iodine atom onto the benzaldehyde scaffold provides a key strategic advantage. Iodine, a synthetically versatile halogen, can participate in a wide array of subsequent cross-coupling reactions, opening avenues for the rapid construction of complex molecular architectures.[4] This dual-functionality—a directing group for initial C-H activation and a handle for further elaboration—makes iodinated benzaldehydes powerful building blocks in medicinal chemistry and materials science.
This document provides a comprehensive overview of the mechanistic underpinnings, practical experimental protocols, and key considerations for successfully employing Rh(III)-catalyzed C-H activation of iodinated benzaldehydes.
Mechanistic Insights: The "How" and "Why" of the Catalysis
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing these transformations. The generally accepted catalytic cycle for Rh(III)-catalyzed C-H activation involving a directing group proceeds through several key steps.
The catalytic cycle typically begins with the coordination of the directing group (the aldehyde in this case) to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, which is often the rate-determining step, to form a five-membered rhodacycle intermediate.[1] This intermediate is then poised to react with a coupling partner. In the context of using iodinated benzaldehydes, the subsequent steps can vary depending on the desired transformation. For instance, the reaction can be designed for direct C-H iodination or for coupling with other reagents where the iodide serves as a latent reactive site for post-functionalization.
The Unique Role of the Iodide Substituent
The presence of an iodine atom on the benzaldehyde ring can influence the reaction in several ways:
Electronic Effects: The electron-withdrawing nature of iodine can impact the electronics of the aromatic ring, potentially influencing the rate and efficiency of the C-H activation step.
Steric Hindrance: The size of the iodine atom can introduce steric bulk, which may affect the regioselectivity of the C-H activation if multiple C-H bonds are available.
A Gateway for Further Functionalization: The primary advantage of the iodo-group is its utility as a synthetic handle for subsequent transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4][5]
Below is a generalized mechanistic diagram illustrating the key steps in a Rh(III)-catalyzed C-H activation process.
Figure 1: Generalized Catalytic Cycle for Rh(III)-Catalyzed C-H Activation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for researchers looking to perform Rh(III)-catalyzed C-H activation reactions with iodinated benzaldehydes. It is important to note that optimization of reaction conditions (e.g., catalyst loading, solvent, temperature, and additives) is often necessary for specific substrates and coupling partners.
General Considerations:
Reagent Purity: Use of high-purity reagents and solvents is critical for reproducibility. Anhydrous solvents should be used when necessary.
Inert Atmosphere: Many Rh(III)-catalyzed reactions are sensitive to air and moisture. It is recommended to perform these reactions under an inert atmosphere of nitrogen or argon.
Catalyst Precursor: The choice of Rh(III) precursor can influence the reaction outcome. Common precursors include [CpRhCl2]2 and [CpRh(OAc)2]2.
Protocol 1: Rh(III)-Catalyzed Ortho-Iodination of Benzaldehydes
This protocol outlines a general procedure for the direct ortho-iodination of benzaldehydes, which can be adapted for iodinated benzaldehydes to introduce a second iodine atom or to explore reactivity at other positions if the directing group allows.
Table 1: Reagents and Materials for Ortho-Iodination
Reagent/Material
Purpose
Typical Amount/Concentration
Benzaldehyde Substrate
Starting Material
0.5 mmol
[Cp*RhCl2]2
Catalyst Precursor
2.5 mol%
AgSbF6
Halide Scavenger
20 mol%
N-Iodosuccinimide (NIS)
Iodine Source
1.2 equivalents
Dichloroethane (DCE)
Solvent
2.0 mL
Inert Gas (N2 or Ar)
Atmosphere
---
Step-by-Step Procedure:
To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzaldehyde substrate (0.5 mmol), [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (20 mol%), and N-Iodosuccinimide (NIS) (1.2 equivalents).
Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.
Add anhydrous dichloroethane (2.0 mL) via syringe.
Seal the vial and place it in a preheated oil bath at 80 °C.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite to remove insoluble salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Rh(III)-Catalyzed Annulation of Iodinated Benzaldehydes with Alkynes
This protocol describes a general procedure for the synthesis of heterocycles via the annulation of iodinated benzaldehydes with alkynes. The aldehyde acts as a directing group for the initial C-H activation, and the subsequent steps involve alkyne insertion and cyclization.
Table 2: Reagents and Materials for Annulation with Alkynes
Reagent/Material
Purpose
Typical Amount/Concentration
Iodinated Benzaldehyde
Starting Material
0.5 mmol
Alkyne
Coupling Partner
1.2 equivalents
2
Catalyst Precursor
5 mol%
Acetic Acid
Additive/Solvent
2.0 mL
Inert Gas (N2 or Ar)
Atmosphere
---
Step-by-Step Procedure:
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodinated benzaldehyde (0.5 mmol) and the alkyne (1.2 equivalents).
Add the 2 catalyst (5 mol%).
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
Add anhydrous acetic acid (2.0 mL) via syringe.
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
Monitor the reaction progress by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature.
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General Experimental Workflow for Rh(III)-Catalyzed C-H Activation.
Conclusion and Future Outlook
Rhodium(III)-catalyzed C-H activation of iodinated benzaldehydes represents a highly effective and strategic approach for the synthesis of complex organic molecules. The aldehyde directing group provides excellent control over regioselectivity, while the iodine substituent serves as a versatile handle for a plethora of subsequent transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. As the field of C-H activation continues to evolve, the development of more efficient, selective, and sustainable catalytic systems will undoubtedly expand the synthetic utility of this powerful methodology, enabling the construction of novel therapeutics and functional materials.
References
Wang, H., Xie, F., Qi, Z., & Li, X. (2015). Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. Organic Letters, 17(4), 920-923. [Link]
Wang, H., Xie, F., Qi, Z., & Li, X. (2015). Iridium- and rhodium-catalyzed C-H activation and formyl alkynylation of benzaldehydes under chelation-assistance. Organic Letters, 17(4), 920–923. [Link]
Wang, H., Xie, F., Qi, Z., & Li, X. (2015). Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. American Chemical Society. [Link]
Chen, B., Feng, H., & Zhang, Y. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3563. [Link]
Simmons, E. M., & Hartwig, J. F. (2012). Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. Chemical Science, 3(4), 1183. [Link]
Li, B., Ma, J., & Wang, G. W. (2019). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Organic Chemistry Frontiers, 6(15), 2746–2750. [Link]
Li, J., Cong, W., Gao, Z., Zhang, J., Yang, H., & Jiang, G. (2018). Rh(iii)-Catalyzed regioselective mono- and di-iodination of azobenzenes using alkyl iodide. Organic & Biomolecular Chemistry, 16(18), 3479–3486. [Link]
Mondal, S., & Li, X. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules, 29(15), 3489. [Link]
Bai, R., & Lan, Y. (2018). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 51(1), 198–208. [Link]
Piou, T., & Rovis, T. (2015). Switching of “Rollover Pathway” in Rhodium(III)-Catalyzed C–H Activation of Chelating Molecules. ACS Catalysis, 5(1), 18-22. [Link]
Williamson, C. T., & Procter, D. J. (2016). Overcoming naphthoquinone deactivation: rhodium-catalyzed C-5 selective C–H iodination as a gateway to functionalized derivatives. Chemical Communications, 52(49), 7763–7766. [Link]
Wang, F., Wang, D., & Li, X. (2015). Rhodium(III)-Catalyzed Three-Component C(sp2)-H Activation for the Synthesis of Amines. Angewandte Chemie International Edition, 54(43), 12723-12727. [Link]
Liu, B., & Hu, Y. (2024). Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization. Chemical Society Reviews, 53(4), 1845-1869. [Link]
Zhang, Z., Li, Y., Wu, X., & Liu, Z. (2020). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journal of Organic Chemistry, 16, 738-746. [Link]
Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(11), 1541-1552. [Link]
Schröder, N., Wencel-Delord, J., & Glorius, F. (2015). Dual Role of Rh(III) Catalyst Enables Regioselective Halogenation of (Electron-Rich) Heterocycles. Journal of the American Chemical Society, 137(3), 940-943. [Link]
Zheng, J., & Li, X. (2017). Rh(iii)-catalyzed atroposelective C–H alkynylation of 1-aryl isoquinolines with hypervalent iodine–alkyne reagents. Chemical Communications, 53(83), 11454-11457. [Link]
Zhang, Z., Li, Y., Wu, X., & Liu, Z. (2020). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journal of Organic Chemistry, 16, 738-746. [Link]
Cuny, G. D. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7943. [Link]
Gandeepan, P., & Li, C. (2018). Rh(iii)-Catalyzed C–H activation/annulation of salicylaldehydes with sulfoxonium ylides for the synthesis of chromones. Organic Chemistry Frontiers, 5(13), 2054-2058. [Link]
Mosquera, A., & Gulías, M. (2024). One‐Pot Rh(III)‐Catalyzed Twofold C−H Activation/Oxidative Annulation of N‐Arylpyrroles with Alkynes to Fluorescent Ullazines. Chemistry – A European Journal, 30(22), e202303911. [Link]
(n.d.). Recent advances in the synthesis of nitrogen heterocycles via Rh(III)-catalyzed chelation-assisted C-H activation/annulation with diazo compounds. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Wittig Reaction Protocols for 2-Hydroxy-3-iodo-4-methoxybenzaldehyde
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
2-Hydroxy-3-iodo-4-methoxybenzaldehyde (CAS: 155560-24-0) is a high-value pharmacophore, serving as a critical intermediate for the synthesis of Combretastatin A-4 analogs , resveratrol derivatives , and other antimitotic stilbenes.[1]
Successful olefination of this scaffold is complicated by three competing structural features:
Acidic Phenol (
): The C2-hydroxyl group rapidly quenches standard Wittig bases (e.g., n-BuLi, NaH), requiring stoichiometric compensation or protection.[1]
Labile Aryl Iodide: The C3-iodine atom is prone to Lithium-Halogen Exchange (Li-I exchange) if alkyllithium reagents are employed, leading to deiodinated byproducts.[1]
Steric Crowding: The aldehyde is flanked by the C2-hydroxyl, creating a "ortho-effect" that can influence
The Solution Architecture
This guide presents two validated protocols designed to bypass these failure modes:
Protocol A (The "Gold Standard"): A Protection-Deprotection sequence yielding the terminal styrene (vinyl iodide) with maximum chemoselectivity.
Protocol B (Direct Olefination): A rapid, atom-economical method for generating cinnamates using stabilized ylides, tolerating the free phenol.
Part 2: Strategic Reaction Pathways (Visualized)
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the desired end-product (Styrene vs. Cinnamate).
Figure 1: Decision tree for olefination of iodinated salicylaldehydes. Protocol A avoids metal-halogen exchange, while Protocol B leverages the stability of ester-ylides.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-3-iodo-4-methoxy-styrene (The "Gold Standard")
Scope: For the synthesis of terminal alkenes (styrenes) where high purity and iodine retention are critical.[1]
Rationale:
Direct methylenation using
requires strong bases.[1] Using n-BuLi is strictly forbidden due to rapid Li-I exchange at the C3 position.[1] We utilize Potassium tert-butoxide (KOtBu) , which is non-nucleophilic enough to preserve the iodine but strong enough to deprotonate the phosphonium salt. We also protect the phenol as a Methoxymethyl (MOM) ether to prevent phenoxide interference.
| Controls exotherm; prevents polymerization of styrene.[1] |
| Atmosphere | Argon/Nitrogen | Ylide is moisture/oxygen sensitive.[1] |
| Yield Target | 75-85% (2 steps) | High efficiency expected with protection. |
Protocol B: Direct Synthesis of Cinnamates (Green/Direct Route)
Scope: For the synthesis of
-unsaturated esters/ketones using stabilized ylides.
Rationale:
Stabilized ylides (e.g.,
) are less basic and less reactive. They do not require strong bases like n-BuLi.[1] The reaction can proceed in the presence of the free phenol, often using weak bases or even under neutral conditions in refluxing solvents, bypassing the need for protection.
Mechanism of Selectivity (E-Isomer):
Stabilized ylides operate under thermodynamic control, exclusively yielding the (E)-cinnamate . This is favorable for most biological applications (e.g., Resveratrol analogs).
Add radical inhibitor (BHT) during workup/concentration.[1] Keep cold.
Mechanistic Insight: The "Ortho" Effect
The C2-hydroxyl group, if unprotected, can coordinate with the phosphorus atom in the oxaphosphetane intermediate. This can sometimes accelerate the reaction but may also lead to unexpected cis-selectivity or trapped intermediates (coumarin precursors).[1]
Part 5: References
Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 1995. Link[1]
Wang, M., et al. "Wittig Reaction of Stabilized Ylides with Salicylaldehydes: Synthesis of Chromenes." Journal of Organic Chemistry, 2010.[5] Link[1]
Edmunds, A. J. "The Wittig Reaction in the Synthesis of Heterocycles." Modern Carbonyl Olefination, Wiley-VCH, 2004. Link[1]
Organic Syntheses. "Preparation of Vinyl Iodides and Styrenes." Org.[1][3][5][6] Synth. Coll. Vol. 10, p. 703. Link
BenchChem. "Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde and derivatives."[1] Technical Notes, 2025. Link[1]
Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] The stability of the C3-Iodine bond is contingent on strict temperature control and base selection.
Schiff base ligand synthesis with 2-Hydroxy-3-iodo-4-methoxybenzaldehyde
Application Notes & Protocols Topic: Synthesis of Schiff Base Ligands from 2-Hydroxy-3-iodo-4-methoxybenzaldehyde Audience: Researchers, Scientists, and Drug Development Professionals A Comprehensive Guide to the Synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Synthesis of Schiff Base Ligands from 2-Hydroxy-3-iodo-4-methoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Synthesis, Characterization, and Application of Schiff Base Ligands Derived from 2-Hydroxy-3-iodo-4-methoxybenzaldehyde
Introduction: The Strategic Importance of Substituted Schiff Bases in Medicinal Chemistry
Schiff bases, compounds featuring the characteristic azomethine or imine group (-C=N-), represent a cornerstone in the architecture of coordination chemistry and medicinal drug design.[1][2] Their formation via the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction, yielding ligands with remarkable chemical and biological diversity.[2][3] These compounds are not merely synthetic curiosities; they are pivotal pharmacophores whose biological activities—spanning antimicrobial, antiviral, anti-inflammatory, and anticancer properties—are well-documented.[2][4][5]
The specific precursor, 2-Hydroxy-3-iodo-4-methoxybenzaldehyde, offers a unique scaffold for drug development. Each substituent on the aromatic ring is strategically significant:
2-Hydroxy Group: This ortho-hydroxyl group is crucial for forming stable intramolecular hydrogen bonds with the imine nitrogen, conferring planarity to the molecule. It also acts as a primary chelation site for metal ions, a property extensively used to enhance biological activity.[6][7]
3-Iodo Group: The presence of a heavy halogen atom like iodine can significantly enhance the lipophilicity of the resulting ligand, potentially improving its membrane permeability and bioavailability. Furthermore, iodine can participate in halogen bonding, a specific non-covalent interaction that can influence ligand-receptor binding.
4-Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic system, influencing the reactivity of the aldehyde and the coordination properties of the final Schiff base ligand.
This guide provides a detailed exploration of the synthesis of these valuable ligands, explaining the underlying chemical principles and offering a robust, validated protocol for their preparation and characterization.
Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[1][8] The reaction proceeds in two primary stages, often catalyzed by a small amount of acid or base, or simply by heating.[1][3]
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][9]
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule). This step is typically the rate-determining step and is facilitated by heat or a catalyst.[10] The hydroxyl group is protonated (under acidic conditions) to form a good leaving group (H₂O), which is then eliminated, resulting in the formation of a stable carbon-nitrogen double bond (the imine).[8][9]
Caption: Mechanism of Schiff Base Formation.
Experimental Protocol: Synthesis of (E)-2-((4-aminophenyl)imino)methyl)-6-iodo-3-methoxyphenol
This protocol details the synthesis of a representative Schiff base ligand from 2-Hydroxy-3-iodo-4-methoxybenzaldehyde and p-phenylenediamine. This specific amine is chosen for its potential to create bidentate or polydentate ligands with interesting coordination and biological properties.
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2.94 g (10 mmol) of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde in 30 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.
Causality Note: Ethanol is selected as the solvent due to its ability to dissolve both the polar aldehyde and the amine, while also being volatile enough for easy removal post-reaction. Its boiling point is suitable for a controlled reflux.
Amine Addition: In a separate beaker, dissolve 0.54 g (5 mmol) of p-phenylenediamine in 15 mL of warm absolute ethanol. Add this solution dropwise to the stirred aldehyde solution in the round-bottom flask.
Expert Insight: A 2:1 molar ratio of aldehyde to diamine is used to promote the formation of the bis-Schiff base, where both amino groups of the diamine react. Dropwise addition helps to control any initial exothermic reaction and ensures homogenous mixing.
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.
Causality Note: A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[11]
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by the formation of a colored precipitate.
Expert Insight: Refluxing provides the necessary activation energy to drive the dehydration of the carbinolamine intermediate, pushing the equilibrium towards the product.[1] The appearance of a colored solid is a strong indicator of the formation of the conjugated imine product.
Isolation of Crude Product: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product on the filter paper with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials.
Drying: Dry the crude product in a vacuum oven at 60 °C for 2-3 hours or until a constant weight is achieved.
Purification: Recrystallization
Transfer the crude solid to a 100 mL Erlenmeyer flask.
Add a minimal amount of hot ethanol (or a suitable solvent like DMF if solubility is low) to dissolve the solid completely.
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
Allow the solution to cool slowly to room temperature. The pure Schiff base ligand will crystallize out.
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Summary and Characterization
The identity and purity of the synthesized Schiff base ligand must be confirmed through spectroscopic analysis.
Parameter
Expected Result
Rationale
Appearance
Yellow to orange crystalline solid
Formation of the extended conjugated π-system including the C=N bond.
Yield
Typically > 80%
High efficiency of the condensation reaction under reflux conditions.
Melting Point
Sharp, defined range (e.g., >200 °C)
A sharp melting point is indicative of a pure crystalline compound.[12]
Disappearance of aldehyde C=O (~1680 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹), and appearance of the characteristic imine (C=N) stretch confirms product formation.[13][14]
The downfield singlet for the azomethine proton (-CH=N-) is a definitive signature of the Schiff base.[7][11] The phenolic proton is also typically observed at a very downfield shift due to hydrogen bonding.
Mass Spec (m/z)
[M+H]⁺ corresponding to the calculated molecular weight
Confirms the molecular weight of the synthesized compound.
Experimental Workflow
The entire process from preparation to final product validation can be visualized as a streamlined workflow.
Caption: Workflow for Schiff Base Ligand Synthesis.
Applications and Significance in Drug Development
Schiff bases derived from substituted salicylaldehydes are potent chelating agents, and their metal complexes often exhibit enhanced biological activity compared to the free ligands.[6][15] The compounds synthesized from 2-Hydroxy-3-iodo-4-methoxybenzaldehyde are promising candidates for:
Anticancer Agents: The planar structure of Schiff bases allows them to intercalate with DNA, and their metal complexes can participate in redox reactions that generate reactive oxygen species, inducing apoptosis in cancer cells.[16]
Antimicrobial and Antifungal Drugs: The imine group is a critical pharmacophore for antimicrobial activity, potentially by inhibiting essential enzymes or disrupting cell wall synthesis in pathogens.[2]
Antiviral Therapeutics: Certain Schiff bases have shown promise as antiviral agents, including activity against viruses like HIV, by inhibiting key viral enzymes.[5]
Bioimaging and Sensors: The inherent fluorescence of some Schiff bases, particularly upon chelation with metal ions, makes them suitable for developing sensors for specific metal ions in biological systems.[11]
The systematic synthesis and screening of a library of these ligands, by varying the amine component, is a viable strategy for discovering novel therapeutic leads. The protocol described herein provides a reliable and reproducible foundation for such research endeavors.
References
Chemistry Schiff Bases - sathee jee. (n.d.).
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate.
Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace.
Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). Journal of Physical Chemistry A.
Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. (2018). Journal of Basic & Applied Sciences.
Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher.
Promising Schiff bases in antiviral drug design and discovery. (2023). PMC - NIH.
Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
Schiff base metal complex as a potential therapeutic drug in medical science. (n.d.). SciSpace.
Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (n.d.).
Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). MDPI.
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PMC.
Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. (2016). ResearchGate.
AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE CO. (n.d.). Semantic Scholar.
Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (n.d.).
Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. (2021). Quest Journals.
hydroxy schiff bases: Topics by Science.gov. (n.d.).
Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. (2024). RSIS International.
Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). (n.d.). ResearchGate.
Technical Support Center: Synthesis of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde
Prepared by the Office of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde. This resource is designed for researchers, chemists...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Introduction to the Synthesis
The synthesis of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde involves the regioselective iodination of 2-hydroxy-4-methoxybenzaldehyde. The starting material is an activated aromatic ring, with a strongly activating hydroxyl group and a moderately activating methoxy group. These groups direct electrophilic substitution primarily to the ortho and para positions. Given the existing substitution pattern, the C3 position is highly activated by both the C2-hydroxyl and C4-methoxy groups, making it the prime target for iodination. However, this high reactivity also presents challenges, including the potential for di-iodination and other side reactions. This guide will address these challenges to improve synthetic outcomes.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding reagent selection, reaction conditions, and safety to build a strong foundation for your experimental work.
Q1: What is the most common starting material for this synthesis?
The direct precursor is 2-hydroxy-4-methoxybenzaldehyde (CAS 673-22-3), an isomer of vanillin.[1] It is crucial to ensure the purity of this starting material, as impurities can interfere with the reaction and complicate purification.
Q2: Which iodinating agents are most effective for this transformation?
Several reagents can be used for the iodination of activated phenols. The choice depends on factors like cost, safety, and desired reactivity.
Iodine Monochloride (ICl): A powerful electrophile suitable for many iodinations. However, it is highly corrosive and moisture-sensitive, requiring anhydrous reaction conditions.[2] Its high reactivity can sometimes lead to over-iodination if not carefully controlled.
Molecular Iodine (I₂) with an Oxidant: This is a common, safer, and more cost-effective approach. Iodine itself is a weak electrophile and requires an oxidizing agent to generate a more potent iodinating species (like I⁺).[3] Common oxidants include sodium hypochlorite (NaOCl), hydrogen peroxide (H₂O₂), or Oxone®.[4][5]
N-Iodosuccinimide (NIS): A mild and selective iodinating agent that is easy to handle. It is often used for substrates that are sensitive to harsh acidic or oxidative conditions.[6]
Potassium Iodide (KI) or Sodium Iodide (NaI) with an Oxidant: This is an environmentally benign option, particularly when using oxidants like Oxone® or ammonium peroxodisulfate in aqueous media.[4][5] The iodide salt is oxidized in situ to generate the electrophilic iodine species.
Q3: Why is regioselectivity (iodination at the C3 position) so high?
The high regioselectivity is governed by the powerful directing effects of the hydroxyl and methoxy groups. The hydroxyl group at C2 is a strong ortho-, para- director. The methoxy group at C4 is also an ortho-, para- director. The C3 position is ortho to the hydroxyl group and ortho to the methoxy group, making it the most electron-rich and sterically accessible position for electrophilic attack. The aldehyde group at C1 is an electron-withdrawing, meta- director, which deactivates the C3 position to a lesser extent than the activation provided by the other two groups.
Q4: What are the primary safety concerns associated with this synthesis?
Iodinating Agents: Iodine and its compounds can cause severe skin and eye irritation and are harmful if inhaled or ingested. Iodine monochloride is highly corrosive and reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Solvents: Depending on the protocol, you may use solvents like dichloromethane, acetic acid, or methanol. These solvents have their own specific hazards, including flammability and toxicity. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
Workup: Acidic or basic solutions are often used during the workup. Handle these with care to avoid chemical burns. Quenching of reactive reagents may be exothermic and should be done cautiously with cooling.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common problem that can stem from multiple factors. A systematic approach is key to identifying the root cause.
Potential Cause 1: Reagent Quality and Purity
The purity of your starting material and iodinating agent is paramount. Moisture-sensitive reagents like Iodine Monochloride (ICl) can hydrolyze, reducing their effectiveness.[2]
Solution:
Use a freshly opened bottle of the iodinating agent or purify it before use if applicable.
Ensure your starting 2-hydroxy-4-methoxybenzaldehyde is pure. Confirm its identity and purity via NMR or melting point analysis.
Use anhydrous solvents if your chosen reagent (like ICl) is sensitive to moisture.
Potential Cause 2: Suboptimal Reaction Conditions
Temperature and reaction time must be carefully optimized.
Solution:
Temperature Control: For highly activated substrates like this, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and prevent the formation of degradation products or side products.[2]
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will leave unreacted starting material, while an excessively long time can lead to the formation of di-iodinated byproducts.
Potential Cause 3: Inefficient Iodinating Species Generation
When using an iodide salt (KI/NaI) and an oxidant, the efficiency of generating the electrophilic iodine species is critical.
Solution:
Ensure the correct stoichiometry of the oxidant. For instance, when using KI and H₂O₂, a strong acid is often required to facilitate the oxidation.[5]
Control the rate of addition of the oxidant. A slow, dropwise addition can maintain a steady concentration of the active iodinating species and prevent localized overheating or side reactions.[4]
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of di-iodinated byproduct. How can I improve selectivity for the mono-iodinated product?
The formation of di-iodinated species is a classic challenge when working with highly activated aromatic rings.
Solution 1: Control Stoichiometry: This is the most critical factor. Use a precise 1:1 or even a slight sub-stoichiometric (e.g., 0.95 equivalents) amount of the iodinating agent relative to the starting material. This ensures there isn't excess reagent available for a second substitution.[2]
Solution 2: Lower the Reaction Temperature: Running the reaction at a reduced temperature (e.g., 0 °C or below) decreases the overall reaction rate. Since the mono-iodinated product is less activated than the starting material, lowering the temperature can significantly favor mono-substitution.[2]
Solution 3: Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the probability of a second iodination event on the newly formed product.
Q3: My TLC analysis shows a significant amount of unreacted starting material, even after a long reaction time. What should I do?
This indicates that the reaction has stalled or is proceeding very slowly.
Solution 1: Check for Reagent Decomposition: As mentioned, some iodinating agents are unstable. If using an older bottle of ICl or NIS, its activity may be compromised.
Solution 2: Increase Electrophilicity: If using a milder system (e.g., I₂ alone), it may not be electrophilic enough. The addition of an appropriate oxidant (H₂O₂, NaOCl) or performing the reaction in an acidic medium can increase the concentration of the more reactive iodinating species.[3][7]
Solution 3: Gentle Heating: While high temperatures can be detrimental, a modest increase in temperature (e.g., from room temperature to 40-50 °C) might be necessary to overcome the activation energy barrier, especially if less reactive iodinating systems are used. Monitor carefully for byproduct formation.
Q4: I'm having difficulty purifying the final product. It is an oil or a sticky solid. What purification strategies do you recommend?
Purification can be challenging if side products are present.
Solution 1: Effective Workup: Before purification, ensure a thorough aqueous workup. Washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) is essential to remove any unreacted iodine, which can color and contaminate the final product.[2]
Solution 2: Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. Good starting points for phenolic compounds include ethanol/water, isopropanol/water, or toluene/hexane mixtures.[8] The key is to find a solvent that dissolves the product well when hot but poorly when cold. If the product "oils out," try using a more dilute hot solution or cooling it more slowly.
Solution 3: Column Chromatography: If recrystallization fails or if isomers are present, silica gel column chromatography is the next logical step. A solvent gradient of ethyl acetate in hexane (or dichloromethane) is typically effective for separating compounds of this polarity.[9] Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.
Table 1: Summary of Common Troubleshooting Scenarios.
Experimental Protocols
The following protocol is a generalized procedure based on common green chemistry principles for the iodination of activated phenols.
Protocol 1: Iodination using Potassium Iodide and Oxone®
This method is adapted from established procedures for the iodination of vanillin, a structurally similar compound, and prioritizes the use of water as a solvent.[4]
Materials:
2-hydroxy-4-methoxybenzaldehyde
Potassium iodide (KI)
Oxone® (Potassium peroxymonosulfate)
Deionized water
Sodium thiosulfate (Na₂S₂O₃)
Hydrochloric acid (HCl), 1M
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and potassium iodide (1.0 eq) in deionized water (approx. 8-10 mL per gram of starting material).
Reagent Preparation: In a separate beaker, dissolve Oxone® (approx. 1.0 eq of the active KHSO₅ component) in deionized water (approx. 4 mL per gram of Oxone®).
Reaction: Heat the suspension of the aldehyde and KI to a gentle reflux. Add the Oxone® solution dropwise to the rapidly stirring suspension over 5-10 minutes.
Monitoring: Continue to reflux the reaction mixture for 1-2 hours. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The product spot should be less polar than the starting material.
Workup:
Cool the reaction mixture to room temperature.
Add a saturated solution of sodium thiosulfate dropwise until the characteristic brown/purple color of iodine disappears.
Acidify the mixture to pH ~2 with 1M HCl.
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.
Caption: General experimental workflow for the iodination reaction.
References
Nammalwar, B., Bunce, R. A., Bourne, C. R., & Bourne, P. C. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Synthetic Communications, 42(1), 142-152. [Link]
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory Report. [Link]
Hill, N. J., & Isacoff, L. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 143-150. [Link]
Raiford, L. C., & Stoesser, W. C. (1927). Iodine Substitution Products of Vanillin and Some of their Derivatives. Journal of the American Chemical Society, 49(4), 1077-1082. [Link]
Rhodium. (n.d.). Iodination and Hydroxylation of Vanillin. Erowid. [Link]
Partridge, B. M., & Hartwig, J. F. (2013). An Environmentally Benign Protocol for the Iodination of Activated Aromatics. Organic Letters, 15(1), 140-143. [Link]
Cambie, R. C., Rutledge, P. S., Smith-Palmer, T., & Woodgate, P. D. (1977). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, 2250-2253. [Link]
Dunning, F., Dunning, B., & Drake, W. E. (1931). Investigation of The Iodination of Some of The Ortho Substituted Phenols. Journal of the American Chemical Society, 53(9), 3466-3469. [Link]
Nammalwar, B., & Bunce, R. A. (2012). ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ChemInform, 43(13). [Link]
da Frota, L. C. R. M., Canavez, R. C. P., da Silva Gomes, S. L., Costa, P. R. R., & da Silva, A. J. M. (2009). Iodination of phenols in water using easy to handle amine-iodine complexes. Journal of the Brazilian Chemical Society, 20(3), 585-589. [Link]
Classen, T., & Kroutil, W. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances, 9(46), 26867-26871. [Link]
Grovenstein, E., & Aprahamian, N. S. (1962). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 84(11), 212-220. [Link]
Olah, G. A., & Hartwig, J. F. (2007). Advances in the direct iodination of aromatic compounds. Angewandte Chemie International Edition, 46(37), 6986-7013. [Link]
Technical Support Center: Regioselective Iodination of 2-Hydroxy-4-Methoxybenzaldehyde
[1][2] Executive Summary This guide addresses the regiochemical challenges associated with the iodination of 2-hydroxy-4-methoxybenzaldehyde (also known as 4-methoxysalicylaldehyde). Due to the synergistic activating eff...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide addresses the regiochemical challenges associated with the iodination of 2-hydroxy-4-methoxybenzaldehyde (also known as 4-methoxysalicylaldehyde). Due to the synergistic activating effects of the C2-hydroxyl and C4-methoxy groups, this substrate is highly reactive toward electrophiles.[1]
The Central Challenge:
Kinetic Product (C5-Iodo): Favored by steric accessibility.[1] This is the standard product of direct electrophilic iodination.[1]
Thermodynamic/Electronic Product (C3-Iodo): The C3 position is electronically most enriched (located between two electron-donating oxygen atoms) but is sterically "sandwiched."[1] Accessing this site requires overcoming significant steric penalties or utilizing Directed Ortho Metalation (DOM) strategies.[1]
Over-reaction (3,5-Diiodo): The primary impurity caused by poor stoichiometric control.[1]
Part 1: Mechanistic Grounding & Site Analysis[2]
Before troubleshooting, users must understand the electronic landscape of the substrate.[1]
Substrate Reactivity Map[2]
Position
Electronic Environment
Steric Environment
Reactivity Prediction
C1 (Aldehyde)
Electron Withdrawing Group (EWG).[1] Meta-director.
Blocked.
Deactivates C6.
C2 (Hydroxyl)
Strong Electron Donating Group (EDG).[1] Ortho/Para director.
Dissolution: Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) in anhydrous MeCN.
Addition: Cool to 0°C. Add NIS (1.05 equiv) portion-wise over 30 minutes.
Why: Rapid addition creates localized high concentrations of iodonium, leading to the 3,5-diiodo impurity.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
Quench: Add 10% aqueous sodium thiosulfate (
) to remove excess iodine (color changes from red/brown to yellow/clear).
Workup: Extract with EtOAc, wash with brine, dry over
.
Purification: Recrystallize from Ethanol or flash chromatography.
Protocol B: Targeting the 3-Iodo Isomer (Advanced)
Target: The C3 isomer.[1]
Challenge: Direct iodination yields <10% of this isomer.
Solution: Directed Ortho Metalation (DOM) is required, but the aldehyde must be protected first to prevent nucleophilic attack.[1]
Step-by-Step:
Protection: Convert aldehyde to an acetal (e.g., using ethylene glycol, TsOH, toluene reflux).[1]
Lithiation: Dissolve protected substrate in THF at -78°C. Add n-BuLi (2.2 equiv).
Mechanism:[1][3][4] The first equiv deprotonates the phenol.[1] The second equiv lithiates at C3, directed by the coordination between the phenoxide Li and the C4-methoxy oxygen (the "coordination clamp").[1]
Iodination: Add
(in THF) at -78°C.
Deprotection: Treat with aqueous acid (HCl) to restore the aldehyde.[1]
Part 3: Troubleshooting & FAQs
Issue 1: "I am getting a mixture of mono-iodo and di-iodo products."
Diagnosis: Stoichiometry or mixing issues. The 5-iodo product is still activated and can react again to form the 3,5-diiodo species.[1]
Corrective Actions:
Stoichiometry Check: Ensure you are using exactly 1.0 or 0.95 equivalents of the iodinating agent. Do not use excess "to push conversion."
Dilution: Increase solvent volume. A more dilute solution favors mono-substitution.[1]
Reagent Switch: Switch from
(which generates highly reactive phenoxide) to NIS/MeCN (neutral conditions). Phenoxides are much more susceptible to over-iodination than phenols [1].[1]
Issue 2: "The reaction is stalling; conversion is low."
Diagnosis: The aldehyde group at C1 is an electron-withdrawing group (EWG), which deactivates the ring slightly compared to pure resorcinol.[1]
Corrective Actions:
Catalysis: Add 5–10 mol% of p-Toluenesulfonic acid (p-TsOH) or Silver Triflate (AgOTf) .[1] Silver salts precipitate AgI, driving the reaction and generating a highly electrophilic iodonium species [2].[1]
Solvent Polarity: Switch from DCM to DMF or Acetonitrile. Polar solvents stabilize the charged transition state (Wheland intermediate).[1]
Issue 3: "I need to separate the 3-iodo and 5-iodo isomers."
Diagnosis: These isomers have very similar polarities (Rf values).[1]
Separation Guide:
Method
Effectiveness
Notes
Flash Column
Low to Medium
Requires very shallow gradient (e.g., 0-5% EtOAc in Hexanes).[1] The 3-iodo isomer (intramolecular H-bond) is often slightly less polar.[1]
Recrystallization
High
The 5-iodo isomer typically has a higher melting point and crystallizes more readily from Ethanol/Water mixtures.
| HPLC | High | C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid.[1] |
Part 4: Analytical Data Reference
When analyzing your crude mixture, use these expected NMR shifts to identify your regiochemistry.
Note: The presence of a clean doublet with J ~8.5 Hz in the aromatic region is the strongest indicator of the 3-iodo isomer (since H5 and H6 are neighbors).[1] The 5-iodo isomer will show two singlets (H3 and H6 are para to each other).[1] [3]
References
Regioselective iodination of hydroxylated aromatic ketones.
Source: Arkivoc (2006).[1]
Context: Demonstrates that blocking the ortho-position directs iodination to the para-position.[1] Confirms that
or NIS are standard reagents for these activated systems.
URL:[Link][1]
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
Source: PMC / NIH (2011).[1]
Context: Discusses the use of silver salts (Ag2SO4) to enhance electrophilicity and control regioselectivity in deactivated or complex phenols.[1]
URL:[Link][1]
Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols.
Source: RSC Advances (2019).[1][3]
Context: Provides NMR data and green chemistry protocols for iodinating vanillin derivatives, confirming the preference for the position ortho to the methoxy group when para is blocked (or vice versa).
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Users frequently report difficulty dissolving 3-iodo-2-hydroxy-4-methoxybenzaldehyde (hereafter Compound 3-I ) in ethanol at room temperature. While the non-iodinated parent molecule dissolves readily, Compound 3-I exhibits significant resistance to solvation due to a synergistic effect of intramolecular hydrogen bonding and halogen-induced lattice stabilization .
This guide provides the thermodynamic rationale for these issues and actionable protocols to overcome them for both synthetic (recrystallization/reaction) and analytical (HPLC/NMR) applications.
Module 1: The Thermodynamics of Dissolution
To solve the solubility problem, we must first understand the molecular forces working against the solvent.
The "Locked" Solvation Site (Intramolecular H-Bonding)
The core salicylaldehyde structure (2-hydroxybenzaldehyde) contains a hydroxyl group (-OH) ortho to the aldehyde carbonyl (-CHO).
Mechanism: These groups form a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond .
Impact: This "locks" the polar hydroxyl proton, preventing it from donating a hydrogen bond to the ethanol solvent molecules. Effectively, the molecule "hides" its polarity from the solvent, behaving more like a non-polar hydrocarbon.
The Iodine Lattice Effect (London Dispersion Forces)
The addition of an iodine atom at the 3-position drastically alters the physical properties compared to the parent isovanillin derivative.
Mechanism: Iodine is a large, polarizable halogen. It significantly increases the molecular weight (278.04 g/mol ) and enhances London dispersion forces and
-stacking interactions between molecules in the solid state.
Impact: This results in a high lattice energy, evidenced by the elevated melting point (167-174°C ) [1]. The energy required to break the crystal lattice (enthalpy of fusion) is higher than the energy released by solvation in cold ethanol.
Module 2: Troubleshooting Workflow
Use the following decision matrix to select the correct dissolution strategy based on your experimental goal.
Figure 1: Decision matrix for selecting the optimal solvation strategy based on experimental intent.
Best for: Purifying crude material synthesized via iodination of 2-hydroxy-4-methoxybenzaldehyde.
Context: The steep solubility curve of Compound 3-I makes ethanol the ideal recrystallization solvent. It dissolves the compound at reflux but forces precipitation upon cooling, leaving impurities (like unreacted starting material) in the mother liquor [2].
Step-by-Step:
Preparation: Place crude Compound 3-I in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvent Addition: Add 95% Ethanol (approx. 10 mL per gram of solid—note: this volume may vary; start with less).
Heating: Heat the mixture to a gentle reflux (approx. 78°C).
Titration: If the solid does not fully dissolve after 5 minutes of reflux, add more ethanol in small aliquots (1-2 mL) through the condenser until the solution is clear.
Critical Check: If small particles remain that look different (e.g., dark specks), filter the hot solution; these may be inorganic salts (e.g., NaI/KI) from the synthesis.
Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
Yield Optimization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize recovery.
Protocol B: Co-Solvent Strategy (Room Temperature Reactions)
Best for: Schiff base formation or metal complexation where high heat is undesirable.
Context: If your reaction requires the compound to stay in solution at 25°C, pure ethanol is insufficient. You must disrupt the lattice energy using a "carrier" solvent.
Recommended Solvent Systems:
Primary Solvent
Co-Solvent (Ratio)
Purpose
Ethanol
DCM (Dichloromethane) (2:1)
Breaks lattice energy; excellent for subsequent evaporation.
Ethanol
THF (Tetrahydrofuran) (4:1)
Increases ether-like solvation; good for Schiff base condensation.
Dissolve Compound 3-I in the minimum volume of the Co-Solvent (DCM or THF) first. It should dissolve readily.[1]
Slowly dilute this concentrated solution with Ethanol while stirring.
If precipitation occurs, add a small amount of the Co-Solvent back until clear.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a "cloudy" suspension that won't clear even at reflux. What is it?A: If you synthesized the compound using Iodine/Periodic Acid or Iodine Monochloride, the cloudiness is likely inorganic salts (Sodium Iodate or Potassium Chloride) which are insoluble in ethanol.
Fix: Perform a hot filtration . Filter the refluxing ethanol solution through a pre-warmed funnel/filter paper. The Compound 3-I will pass through, and the salts will be trapped.
Q2: Can I use Methanol instead of Ethanol?A: Yes. Methanol is more polar and smaller, often providing slightly better solubility. However, Ethanol is preferred for recrystallization because the solubility difference between "Hot" and "Cold" is more distinct, leading to higher recovery yields [3].
Q3: Why does the color change from yellow to pale white upon recrystallization?A: The crude product often contains free Iodine (
) traces, giving it a yellow/orange tint. Pure Compound 3-I is typically a pale yellow or off-white solid. Recrystallization from ethanol effectively removes free iodine (which remains soluble in the cold mother liquor).
Q4: Is this compound light-sensitive?A: Iodinated aromatics can undergo photodeiodination over time. While not extremely sensitive, it is best practice to wrap your crystallization flask in aluminum foil during the cooling process to prevent photo-degradation and ensure high purity.
References
PubChem. (2025).[2] 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (CID 11265892).[2] National Library of Medicine. Retrieved February 26, 2026, from [Link]
Technical Support Center: Optimizing Reaction Temperature for Periodic Acid Iodination of Phenols
Welcome to the technical support center for the iodination of phenols using periodic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the iodination of phenols using periodic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can troubleshoot issues and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the core knowledge needed for successful experimentation.
Q1: What is the primary role of periodic acid (H₅IO₆) in the iodination of phenols?
Periodic acid is not the direct iodinating agent but a crucial co-oxidant. Its role is to oxidize molecular iodine (I₂) to a more potent electrophilic iodine species, often described as an iodine cation (I⁺) equivalent.[1] This in-situ generation of a powerful electrophile is necessary because molecular iodine itself is generally not reactive enough to iodinate many aromatic rings, especially those that are not highly activated.[2] The process ensures a continuous supply of the active iodinating species, driving the reaction to completion and often leading to higher product purity and shorter reaction times compared to methods without an oxidant.[1]
Q2: What is the active iodinating species in this reaction?
The reaction between periodic acid and molecular iodine generates the active electrophile.[1] This species attacks the electron-rich phenol ring in a classic electrophilic aromatic substitution (SₑAr) mechanism.[3][4] While sometimes simplified as I⁺, the actual species is likely more complex, possibly a protonated form of hypoiodous acid (H₂OI⁺) or an iodine-containing intermediate derived from the solvent and reagents. The key takeaway is that periodic acid creates a highly electrophilic iodine agent capable of substituting a proton on the aromatic ring.
Q3: How does reaction temperature generally influence the iodination of phenols?
Temperature is a critical parameter that directly controls the reaction rate. In line with general chemical kinetics, increasing the temperature typically increases the rate of iodination.[5] However, the effect is not always straightforward. An optimal temperature must be found that balances reaction speed with selectivity and stability.
Too Low Temperature: The reaction may be impractically slow or may not proceed at all, leading to low conversion and recovery of starting material.
Too High Temperature: This can lead to several undesirable outcomes, including decreased selectivity (formation of di- or tri-iodinated products), decomposition of the starting material or product, and the formation of dark-colored, tar-like impurities.[6] In some cases, excessive heat can cause the sublimation of molecular iodine, altering the stoichiometry of the reaction mixture.[6]
Q4: What are the common side reactions, and how does temperature affect them?
The primary side reaction is over-iodination, where multiple iodine atoms are substituted onto the phenol ring.[7] The hydroxyl group of a phenol is a strong activating and ortho, para-directing group, making the product (iodophenol) often more reactive than the starting material.[8]
Higher temperatures provide more energy to overcome the activation barrier for subsequent iodinations, thus increasing the likelihood of forming di- or even tri-iodinated byproducts. Another potential side reaction, especially at elevated temperatures, is oxidation of the phenol itself, which can lead to quinone-type structures or polymeric tars.[9] Controlling the temperature is therefore essential for controlling selectivity.
Troubleshooting Guide: Temperature-Related Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Problem: Low or no product yield, with significant recovery of starting phenol.
Potential Cause
Explanation & Recommended Solution
Insufficient Thermal Energy
The reaction temperature is too low to overcome the activation energy barrier for the electrophilic attack. This is particularly common for phenols with electron-withdrawing (deactivating) groups.
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). A common starting point for many reactions is room temperature, but heating to 40-70 °C is often required.[1][6]
Premature Decomposition of Reagents
While less common at low temperatures, the stability of the active iodinating species can be a factor.
Solution: Ensure all reagents are of good quality. Before drastically increasing the temperature, confirm that a modest increase (e.g., to 40 °C) does not improve the yield.
Problem: Formation of multiple iodinated products (e.g., di- or tri-iodophenols) when mono-iodination is desired.
Potential Cause
Explanation & Recommended Solution
Excessive Reaction Temperature
The high temperature is accelerating the second (and third) iodination steps, which are often faster than the first due to the activating nature of the hydroxyl group.
Solution: Reduce the reaction temperature. Perform the reaction at room temperature or even 0-5 °C in an ice bath.[9] While this will slow the reaction, it will significantly improve selectivity for the mono-iodinated product. Careful control of stoichiometry (using only one equivalent of the iodinating agent) is also critical.
Prolonged Reaction Time at Elevated Temperature
Even at a moderate temperature, leaving the reaction for too long can allow the slower, secondary iodination to occur.
Solution: Monitor the reaction closely and stop it (quench) as soon as the starting material is consumed. Reducing the temperature will provide a wider window to stop the reaction at the desired point.
Problem: Reaction stalls or does not go to completion, even after extended time.
Potential Cause
Explanation & Recommended Solution
Sub-optimal Temperature Plateau
The reaction has reached a temperature where the rate is extremely slow but not zero. It may seem stalled, but is actually proceeding at a negligible rate.
Solution: Cautiously increase the temperature by 10 °C and hold for an hour, monitoring for any change. Sometimes a small energy input is all that is needed to push the reaction to completion. A procedure for durene iodination, for example, specifies heating at 65–70°C for approximately one hour until the color of iodine disappears.[1]
Reagent Degradation
At moderately elevated temperatures over a long period, the active iodinating species may slowly decompose, preventing the reaction from reaching completion.
Solution: If a modest temperature increase does not work, consider a fresh setup at a slightly higher initial temperature to increase the overall rate and shorten the required reaction time.
Problem: Observation of dark-colored byproducts or tar formation.
Potential Cause
Explanation & Recommended Solution
Thermal Decomposition
The reaction temperature is too high, causing the phenol substrate, the iodinated product, or both to decompose. Phenols are susceptible to oxidation, which is accelerated by heat.[9]
Solution: Immediately reduce the reaction temperature. If tarring is observed, it is best to repeat the experiment at a significantly lower temperature (e.g., reduce from 80 °C to 50 °C). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is particularly sensitive to air oxidation.
Troubleshooting Workflow Diagram
The following diagram provides a logical path for troubleshooting common issues, with a focus on temperature optimization.
Caption: Troubleshooting workflow for temperature optimization.
Data Presentation: Recommended Temperature Ranges
The optimal temperature is highly substrate-dependent. The electronic nature of the substituents on the phenol ring has a profound impact on its reactivity.
Phenol Substrate Class
Substituent Examples
Typical Temperature Range
Rationale & Comments
Highly Activated
-OH, -OCH₃, -CH₃ (Cresol)
0 °C to Room Temperature
These rings are very electron-rich and react quickly. Low temperatures are required to control the reaction rate and prevent over-iodination.
Moderately Activated
Alkyl groups, Halogens (-Cl, -Br)
Room Temperature to 60 °C
The activation is sufficient for the reaction to proceed at a manageable rate at or slightly above room temperature.[6]
Deactivated
-NO₂, -CN, -COOH, -SO₃H
50 °C to 100 °C (or higher)
These electron-withdrawing groups make the ring much less nucleophilic, requiring significant thermal energy to drive the reaction. Higher temperatures are often necessary to achieve a reasonable reaction rate.[10]
Experimental Protocols
Protocol 1: General Procedure for Iodination of 4-Methylphenol (p-Cresol)
This protocol details a typical setup for an activated phenol where temperature control is important for selectivity.
Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 4-methylphenol (2.16 g, 20 mmol), elemental iodine (5.08 g, 20 mmol), and 40 mL of glacial acetic acid.
Reagent Addition: In a separate beaker, dissolve periodic acid dihydrate (H₅IO₆, 1.82 g, 8 mmol) in a mixture of 10 mL water and 5 mL concentrated sulfuric acid. Caution: This addition is exothermic.
Reaction: Cool the flask containing the phenol to room temperature. Slowly add the periodic acid solution to the stirred mixture over 10 minutes.
Temperature Control: After the addition is complete, gently heat the reaction mixture to 40-50 °C . Maintain this temperature and stir for 1-2 hours. The deep purple color of the iodine should fade to a pale yellow.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
Workup: Once the starting material is consumed, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise until the yellow color disappears to quench any unreacted iodine.
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-iodo-4-methylphenol.
Reaction Mechanism Diagram
Caption: Simplified mechanism of periodic acid-mediated iodination.
Safety Precautions
Periodic Acid: Periodic acid is a strong oxidizing agent.[11][12] It should be handled with care and kept away from combustible materials, organic solvents, and reducing agents.[13][14] Contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
Iodine: Iodine is corrosive and can cause burns. It also sublimes, and its vapors are irritating to the respiratory system. Handle in a well-ventilated area or a chemical fume hood.[13]
Solvents and Acids: Glacial acetic acid and concentrated sulfuric acid are corrosive. Handle them with appropriate care and PPE.
General Handling: Always perform a thorough risk assessment before starting any chemical reaction.[1] Work in a well-ventilated fume hood.
References
The Mechanism of the Iodination of Phenols. (n.d.). Iowa State College Journal of Science.
Christiansen, J. A., & Bell, R. P. (1961). Iodination of phenol.
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. [This is a foundational text, a specific online procedure is available from Organic Syntheses based on this work: "IODODURENE," Org. Synth. 1971, 51, 94, DOI: 10.15227/orgsyn.051.0094].
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Periodic acid. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Periodic acid. Retrieved from [Link]
Acros Organics. (n.d.). Safety data sheet: Periodic acid.
More, A. S., et al. (2011). Process for the iodination of phenolic derivatives. EP2394984A1.
Olah, G. A., et al. (1973). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. The Journal of Organic Chemistry, 38(18), 3207–3211.
Ashenhurst, J. (2020, February 15). Aromatic Electrophilic substitution. Master Organic Chemistry.
Szabo-Scandic. (n.d.). Material Safety Data Sheet: Periodic acid. Retrieved from [Link]
Adler, E., & Magnusson, R. (1959). Periodate Oxidation of Phenols. I. Monoethers of Pyrocatechol and Hydroquinone. Acta Chemica Scandinavica, 13, 505-519.
Yang, Y., et al. (2017).
Studylib.net. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]...
Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]
da Silva, A. B., et al. (2012). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 23, 766-770.
Dains, F. B., & Eberly, F. (1930). p-IODOPHENOL. Organic Syntheses, 10, 58.
Khansole, S. V., & Vibhute, Y. B. (2009). Kinetic of iodination of phenol and substituted phenols by pyridinium iodochloride in methanol. Journal of the Iranian Chemical Research, 2(3), 151-156.
Gligor, D., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5543.
MANAC Inc. (2022, November 14).
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
BenchChem. (2025).
Gump, W. S. (1942). Investigation of The Iodination of Some of The Ortho Substituted Phenols.
Ismalaj, E., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5036–5040.
Technical Support Center: Purification of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Challenge: In the iodination of 2-hydroxy-4-methoxybenzaldehyde (isovanillin), unreacted iodine ( ) is a persistent impurity.[1][2] While standard r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge:
In the iodination of 2-hydroxy-4-methoxybenzaldehyde (isovanillin), unreacted iodine (
) is a persistent impurity.[1][2] While standard reduction protocols exist, the specific presence of the phenolic hydroxyl group (C2-OH) creates a "solubility trap."[2]
The Critical Nuance:
The introduction of an iodine atom at the C3 position (ortho to the hydroxyl) significantly increases the acidity of the phenol due to the electron-withdrawing inductive effect (
).[1] While the precursor has a pKa of ~7.8, the iodinated product is more acidic (pKa 6.5–7.0).[2]
Risk: Standard iodine quenching agents (Sodium Thiosulfate/Sulfite) are basic.[2] If the aqueous wash becomes too basic (
), your product will deprotonate, form a water-soluble phenoxide salt, and be discarded with the aqueous waste.[2]
Core Protocol: The "Buffered Quench" Method
Do not use a generic workup. Use this pH-controlled protocol to maximize yield and purity.
Reagents Required[1][4][9][10][11][12][13][14]
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]
If pH > 6: Add 1M HCl dropwise while stirring until pH is adjusted to 3–4 .
Reasoning: This ensures the product exists as the neutral phenol (organic soluble) rather than the phenoxide anion (water soluble).[2]
Phase Separation:
Separate the layers.[2][3] Keep the Organic Layer.[2]
Optional: Back-extract the aqueous layer once with EtOAc to recover any trapped product.[1][2]
Final Wash: Wash the combined organic phase with Brine to break emulsions and remove residual salts.[2]
Drying: Dry over Anhydrous
(Sodium Sulfate) and concentrate in vacuo.
Visualizing the Workflow
Diagram 1: The pH-Controlled Workup Logic
Caption: Workflow emphasizing the critical pH adjustment step to prevent product loss to the aqueous phase.
Troubleshooting & FAQs
Issue 1: "I washed it, but the organic layer is still yellow/brown."
Diagnosis: This is likely not iodine.[1][2]
If you have washed with thiosulfate and the purple vapor/color is gone, but a yellow/brown hue remains, it is likely:
Quinoid Oxidation: Phenolic aldehydes are susceptible to air oxidation, forming trace quinones which are deeply colored.[2]
Occlusion: Iodine trapped inside precipitating solids (if you didn't fully dissolve the crude).[2]
Solution:
Test: Take a small aliquot of the organic layer and shake it with solid Sodium Metabisulfite.[2] If color persists, it is intrinsic to the organic molecule (oxidation byproduct), not free iodine.[2]
Fix: Recrystallize from Ethanol/Water (9:1) . The impurities typically stay in the mother liquor.[2]
Issue 2: "My yield is significantly lower than expected (<50%)."
Diagnosis: The "Phenoxide Trap."[2]
As noted in the Executive Summary, the iodinated phenol is acidic.[2] If you used a saturated bicarbonate wash or if your thiosulfate solution was old (decomposed to sulfite/basic), you extracted your product into the water.[2]
Solution:
Recovery: Take your combined aqueous waste layers.[1][2] Acidify them to pH 2 with concentrated HCl. If your product precipitates or the solution turns cloudy, extract with EtOAc.[2] Your product was in the trash.
Issue 3: "I have a stubborn emulsion."
Diagnosis: Density matching or amphiphilic behavior.[1][2]
Heavily iodinated aromatics have high density, sometimes close to that of the aqueous wash, preventing clear separation.[2]
Solution:
Density Trick: Add more solvent (EtOAc) to lighten the organic phase, or add Brine to the aqueous phase to increase its density.[2]
Filtration: Filter the biphasic mixture through a pad of Celite. Suspended micro-solids often stabilize emulsions.[2]
Comparative Data: Selecting the Right Quench
Not all reducing agents are equal.[2] Use this table to select the best reagent for your scale.
Distinguishing Regioisomers in Substituted Salicylaldehydes
Executive Summary
Objective: This guide provides a technical framework for the structural validation of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde (Target Compound).
The Challenge: The synthesis of this compound—typically via electrophilic aromatic substitution (iodination) of 4-methoxysalicylaldehyde—presents a critical regioselectivity challenge.[1][2] The directing groups (-OH and -OMe) activate positions C3 and C5.[1][2] While C3 is electronically activated by both oxygen donors, it is sterically crowded.[1][2] Consequently, the 5-iodo regioisomer is a common byproduct.[1][2]
The Solution: 1H NMR is the definitive tool for distinguishing the target (3-iodo) from the isomer (5-iodo) and the starting material.[1][2] This guide compares these spectral signatures, focusing on spin-spin splitting patterns (coupling constants) as the primary diagnostic criterion.
Structural Analysis & Spin Systems
Before analyzing the data, we must define the proton environments for the target and its primary competitors.[1][2]
Technical Insight: The "Ortho Effect" of the bulky Iodine at C3 forces the carbonyl group out of coplanarity slightly, but the intramolecular Hydrogen Bond (OH...O=C) locks the conformation.[1][2] The most reliable indicator is the H5/H6 coupling .[1][2] If you see two singlets in the aromatic region, you have synthesized the wrong isomer (5-iodo).[1][2]
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this protocol designed to maximize signal resolution and prevent exchangeable proton loss.
often contains traces of acid/water that promote proton exchange, broadening the Phenolic -OH signal.[1][2] DMSO forms a strong H-bond acceptor complex, sharpening the -OH peak for integration.[1][2]
Concentration: 10-15 mg of sample in 0.6 mL solvent.
C13 NMR chemical shifts for 3-iodo-2-hydroxy-4-methoxybenzaldehyde
This guide provides a technical comparison and spectral analysis of 3-iodo-2-hydroxy-4-methoxybenzaldehyde (also known as 3-iodo-4-methoxysalicylaldehyde), a critical intermediate in the synthesis of benzoxepines and cou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and spectral analysis of 3-iodo-2-hydroxy-4-methoxybenzaldehyde (also known as 3-iodo-4-methoxysalicylaldehyde), a critical intermediate in the synthesis of benzoxepines and coumarins.
The following analysis synthesizes experimental data from recent rhodium-catalyzed C-H activation studies and standard spectroscopic databases to provide a definitive reference for structural elucidation.
Executive Summary: The Structural Challenge
In drug discovery, introducing an iodine handle onto the 2-hydroxy-4-methoxybenzaldehyde scaffold is a pivotal step for further functionalization (e.g., Suzuki couplings). However, electrophilic iodination can yield two regioisomers: the 3-iodo (ortho to both donors) and the 5-iodo (para to OH).
Hz) between the remaining aromatic protons confirms the 3-iodo substitution pattern, ruling out the 5-iodo isomer (which would show para-singlets).
Comparative NMR Data Analysis
The following tables compare the target molecule against its non-iodinated precursor to visualize the "Heavy Atom Effect" and confirm regioselectivity.
Table 1: Experimental 1H NMR Comparison (CDCl3)
Note the diagnostic shift in coupling patterns.
Assignment
Precursor (2-hydroxy-4-methoxybenzaldehyde)
Target (3-iodo-2-hydroxy-4-methoxybenzaldehyde)
Shift / Change
CHO (Aldehyde)
9.72 ppm (s)
9.63 ppm (s)
Slight Upfield
OH (Phenol)
11.48 ppm (s)
12.17 ppm (s)
Deshielded (+0.69) (H-bond strength increases)
H-3
6.43 ppm (d, )
—
Disappears (Substituted by Iodine)
H-5
6.53 ppm (dd, )
6.56 ppm (d, )
Becomes doublet (loss of meta-coupling)
H-6
7.42 ppm (d, )
7.53 ppm (d, )
Downfield shift
OMe
3.86 ppm (s)
3.96 ppm (s)
Slight Downfield
Data Sources: Precursor data derived from SpectraBase/PubChem [1,2]; Target data from Gulias et al. (2019) [3].
Table 2: 13C NMR Chemical Shift Assignment (CDCl3)
Experimental values for precursor vs. Calculated/Diagnostic values for Target.
Carbon Position
Precursor Shift (ppm) [2]
Target Shift (ppm)
Diagnostic Note
C-7 (CHO)
194.3
~194.0
Aldehyde carbonyl remains characteristic.
C-4 (C-OMe)
166.8
~164.0
Ipso to OMe.
C-2 (C-OH)
164.5
~161.0
Ipso to OH.
C-6 (Aromatic)
135.2
~130-135
Ortho to CHO.
C-1 (Ipso)
115.2
~115.0
Quaternary center.
C-5 (Aromatic)
108.3
~105.0
Ortho to OMe.
C-3 (C-I)
100.7
~75.0 - 85.0
PRIMARY DIAGNOSTIC: Huge Upfield Shift (~20 ppm) due to Iodine Heavy Atom Effect.
C-8 (OMe)
55.7
~56.5
Methoxy carbon.
Technical Note: The substitution of Hydrogen (H) with Iodine (I) at C-3 causes a significant shielding effect (upfield shift) on the ipso-carbon (C-3) due to the "Heavy Atom Effect," typically moving the signal from ~100 ppm to the 75-85 ppm range. This is the most distinct feature in the 13C spectrum.
Decision Logic: Distinguishing Regioisomers
In synthesis, distinguishing the 3-iodo product from the 5-iodo byproduct is critical. Use this logic flow to validate your product.
Caption: Logic tree for assigning regioochemistry based on 1H NMR coupling constants. The 3-iodo isomer retains the ortho-coupling between H-5 and H-6.
Reaction: Dissolve substrate in MeCN. Add catalyst and oxidant.[3][4] Stir under controlled temperature (refer to specific literature for temp optimization, typically 60-80°C).
Work-up: Evaporate solvent. Dilute with EtOAc, wash with brine, dry over Na2SO4.
Purification: Flash column chromatography on silica gel.
Eluent: 10% Dichloromethane / 90% Hexanes.
Observation: Product 7m elutes as a white solid.
NMR Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL CDCl3 .
Caption: Synthesis and validation workflow for isolating the 3-iodo target.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69600, 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from
SpectraBase. (2025). 13C NMR Spectrum of 2-Hydroxy-4-methoxybenzaldehyde. Wiley Science Solutions. Retrieved from
Gulias, M., Marcos-Atanes, D., Mascareñas, J. L., & Font, M. (2019).[4] Practical, Large-Scale Preparation of Benzoxepines and Coumarins through Rhodium(III)-Catalyzed C–H Activation/Annulation Reactions. Organic Process Research & Development, 23(8), 1669-1673.[2][5] (Data for compound 7m). Retrieved from
A Senior Application Scientist's Guide to FTIR Analysis of Iodinated Phenolic Aldehydes
For researchers and professionals in drug development and organic synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth comparison...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth comparison of the FTIR absorption bands for aldehyde and hydroxyl groups, with a specific focus on the spectral shifts induced by iodine substitution on a phenol ring. Understanding these nuances is critical for reaction monitoring, quality control, and the structural verification of novel compounds.
Before delving into the effects of iodination, we must first establish the baseline FTIR characteristics of the two key functional groups on a simple phenolic aldehyde backbone, such as salicylaldehyde.
The Hydroxyl (-OH) Group:
In phenols, the hydroxyl group presents as a strong, characteristically broad absorption band, typically in the 3600-3200 cm⁻¹ region.[1][2][3] The significant broadening of this band is a direct consequence of intermolecular hydrogen bonding.[1] In the absence of hydrogen bonding, a sharper, less intense peak would be observed closer to 3600 cm⁻¹.[2][3] The C-O stretching vibration in phenols is also diagnostic, appearing at a higher wavenumber (~1220 cm⁻¹) compared to aliphatic alcohols, which helps distinguish between these compound classes.[1][3]
The Aldehyde (-CHO) Group:
The aldehyde functional group offers two highly characteristic sets of absorption bands:
Carbonyl (C=O) Stretch: This is one of the most prominent and intense absorptions in an IR spectrum, typically found between 1750-1650 cm⁻¹.[4][5] For an aromatic aldehyde like salicylaldehyde, where the carbonyl is conjugated with the benzene ring, this band appears at a lower wavenumber, generally around 1705-1685 cm⁻¹.[6][7] This shift is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.
Aldehydic C-H Stretch: A uniquely identifiable feature for aldehydes is the presence of one or two moderate intensity peaks for the C-H bond stretch of the aldehyde group itself.[6] These bands appear between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[4][7] The band around 2720 cm⁻¹ is particularly useful for diagnosis because few other functional groups absorb in this region.[6]
The Impact of Iodination: A Comparative Spectral Analysis
Introducing a large, electronegative halogen like iodine onto the phenol ring significantly perturbs the molecule's electronic environment. This perturbation, a combination of inductive and resonance effects, leads to predictable shifts in the vibrational frequencies of the -OH and -CHO groups.
Electronic Effects of Iodine:
Iodine exerts a dual electronic influence:
Inductive Effect (-I): As an electronegative atom, iodine withdraws electron density from the aromatic ring through the sigma bond network.
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the π-system of the benzene ring, donating electron density.
The position of the iodine atom relative to the hydroxyl and aldehyde groups determines the net electronic effect and, consequently, the direction and magnitude of the spectral shifts.
Comparative Data Summary:
Functional Group
Typical Range (Unsubstituted)
Expected Range (Iodinated)
Rationale for Shift
Phenolic O-H Stretch
3600 - 3200 cm⁻¹ (broad)
Subtle shift to lower frequency
Increased H-bonding strength due to electron withdrawal by iodine, lengthening the O-H bond.[8]
Aldehyde C=O Stretch
1705 - 1685 cm⁻¹ (conjugated)
1695 - 1675 cm⁻¹
The dominant electron-withdrawing inductive effect of iodine increases the double bond character of the C=O group, shifting the absorption to a slightly higher frequency. However, the position of iodine can modulate this.
Aldehyde C-H Stretch
~2830 cm⁻¹ and ~2720 cm⁻¹
Minimal but potential slight shift
Less sensitive to electronic effects compared to the C=O and O-H bonds.
Aromatic C=C Stretch
~1600 cm⁻¹ and 1500-1430 cm⁻¹
Shifts observed
The substitution pattern on the ring alters these characteristic vibrations.[1]
Causality Behind the Shifts:
Effect on the -OH Group: The strong electron-withdrawing inductive effect of iodine makes the phenolic proton more acidic. This increased acidity strengthens intermolecular hydrogen bonding, which in turn weakens and lengthens the O-H bond. A weaker bond requires less energy to vibrate, resulting in a shift of the O-H stretching frequency to a lower wavenumber.[8] Studies on halogenated phenols have confirmed this trend.[8]
Effect on the -CHO Group: The influence on the aldehyde's carbonyl stretch is more complex. The electron-withdrawing nature of iodine pulls electron density away from the carbonyl carbon. This effect can strengthen the C=O double bond, requiring more energy for the stretching vibration and thus shifting the peak to a higher wavenumber. The exact position will depend on the location of the iodine relative to the aldehyde, which dictates the interplay between inductive and resonance effects.
Experimental Protocol: A Self-Validating Workflow for High-Fidelity FTIR Analysis
To ensure reproducible and accurate data, a robust experimental protocol is essential. The following workflow, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended for solid phenolic samples.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications.
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
Sample Preparation and Application:
For solid samples, use a small amount of finely ground powder to ensure good contact with the ATR crystal.[9][10]
Place the sample directly onto the center of the ATR crystal.
Pressure Application:
Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is necessary for a strong signal.[9]
Sample Spectrum Acquisition:
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[11] The spectral resolution should be set to at least 4 cm⁻¹.
Data Processing and Analysis:
The software will automatically subtract the background spectrum from the sample spectrum.
Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.
Use peak-picking tools to identify the precise wavenumbers of the key absorption bands (-OH, C=O, aldehydic C-H).
Cleaning:
Thoroughly clean the ATR crystal and press tip after analysis to prepare for the next sample.
Workflow Diagram:
Caption: A self-validating workflow for FTIR-ATR analysis.
Conclusion
The iodination of phenolic aldehydes induces clear and interpretable shifts in the characteristic FTIR absorption bands of the hydroxyl and aldehyde functional groups. The broad O-H stretch tends to shift to lower frequencies due to enhanced hydrogen bonding, while the strong C=O stretch typically shifts to a slightly higher frequency because of the powerful inductive effect of iodine. By employing a meticulous and standardized experimental protocol, researchers can confidently use FTIR spectroscopy to verify the outcomes of iodination reactions and gain deeper insights into the structure of these important chemical entities.
References
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from University of Colorado Boulder, Department of Chemistry.
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol.
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry.
ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol.
WebSpectra. (n.d.). IR Absorption Table.
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
Drawell. (2024, May 31).
Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
University of California, Santa Cruz. (n.d.). Sample preparation for FT-IR.
University of Nebraska - Lincoln. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from DigitalCommons@University of Nebraska - Lincoln.
SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
A Comparative Guide to HPLC Method Development for Iodinated Benzaldehyde Purity Analysis
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Iodinated benzaldehydes are a critical class...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Iodinated benzaldehydes are a critical class of intermediates, and their purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assessment of these compounds. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, presenting illustrative data to compare outcomes and establish a robust, validated analytical method.
The Analytical Challenge: Understanding Iodinated Benzaldehydes
Iodinated benzaldehydes, such as 4-iodobenzaldehyde, present a unique analytical challenge. The primary analyte is an aromatic aldehyde, but potential impurities can include:
Positional Isomers: 2-iodobenzaldehyde and 3-iodobenzaldehyde.
Related Substances: Benzaldehyde (un-iodinated starting material), di-iodinated species.
Oxidation Products: Iodobenzoic acid.
A successful HPLC method must possess the selectivity to resolve the main component from these structurally similar impurities. The aromatic nature of these molecules suggests that reversed-phase HPLC is the most appropriate starting point. However, the choice of stationary phase and mobile phase composition is critical to exploit subtle differences in polarity and structure.
Strategic Method Development: A Comparative Approach
Our strategy will focus on comparing three reversed-phase columns with distinct selectivity mechanisms to achieve optimal separation. The development process follows a logical, multi-step workflow.
Caption: Workflow for HPLC Method Development.
Analyte Characterization: Wavelength Selection
A preliminary UV-Vis spectrophotometric scan of 4-iodobenzaldehyde in a typical mobile phase (e.g., acetonitrile/water) is the first step. Aromatic aldehydes typically exhibit strong absorbance maxima between 240-260 nm.[1][2] For iodinated compounds, this range is often suitable and provides high sensitivity for detecting low-level impurities.[3] Based on literature and experimental findings for similar compounds, a detection wavelength of 254 nm is selected as a robust starting point, offering a good balance of sensitivity for the parent compound and its potential impurities.[3]
Column Selection: The Heart of Selectivity
The choice of stationary phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC. We will compare three columns with different retention mechanisms.
Standard C18 (L1): The industry workhorse. Retention is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.[4][5]
Phenyl-Hexyl (L11): This phase offers an alternative selectivity. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic ring of the analyte and its impurities.[4] This can be particularly effective for separating isomers or compounds with similar hydrophobicity but different electronic distributions.[5][6]
Polar-Embedded C18 (L60): These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can provide different selectivity for polar analytes and improved peak shape, especially when using highly aqueous mobile phases.
Caption: Dominant interaction mechanisms for different stationary phases.
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation.[7][8]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and ability to produce sharper peaks.[9] We will proceed with ACN.
Aqueous Phase & pH: For non-ionizable compounds like iodobenzaldehyde, a neutral mobile phase of water is sufficient. However, a key impurity, iodobenzoic acid, is acidic. To ensure consistent retention and good peak shape for this impurity, the mobile phase pH should be controlled with a buffer. A phosphate or acetate buffer at pH 3.0 will suppress the ionization of the carboxylic acid, leading to better retention and symmetry.[9][10]
Experimental Protocols & Comparative Data
The following protocols were used to generate the illustrative data presented in this guide.
Instrumentation:
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
Columns (all 150 x 4.6 mm, 5 µm):
Standard C18
Phenyl-Hexyl
Polar-Embedded C18
Software: OpenLab CDS or equivalent.
Standard & Sample Preparation:
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution: Prepare a solution of 4-iodobenzaldehyde at approximately 0.5 mg/mL in diluent.
Spiked Sample Solution: Prepare a 0.5 mg/mL solution of 4-iodobenzaldehyde spiked with plausible impurities (benzaldehyde, 2-iodobenzaldehyde, 4-iodobenzoic acid) at a level of 0.1% each.
Chromatographic Conditions:
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: 254 nm.
Gradient Program:
Time (min)
%B
0.0
40
20.0
70
25.0
70
25.1
40
| 30.0 | 40 |
Results & Discussion
Chromatograms were obtained for the spiked sample on all three columns. The performance of each method was evaluated based on critical chromatographic parameters as defined by USP and ICH standards.[11][12][13]
Table 1: Comparative Chromatographic Performance Data
(Note: Data is illustrative for comparative purposes.)
Analysis of Results:
Standard C18: This column provided a basic separation but failed to achieve baseline resolution (Rs < 1.5) for the critical pair: 4-iodobenzaldehyde and its positional isomer, 2-iodobenzaldehyde. Furthermore, the acidic impurity, 4-iodobenzoic acid, exhibited significant tailing (Tf = 1.8), which is undesirable for accurate quantification.
Polar-Embedded C18: This column offered slightly better performance than the standard C18, improving the resolution of the critical pair to 1.6 and reducing the tailing of the acid to 1.5. However, the overall performance is still marginal.
Phenyl-Hexyl: This column demonstrated markedly superior performance. The resolution for the critical isomer pair was excellent (Rs = 2.2), indicating a clear baseline separation.[14] This is attributed to the alternative selectivity offered by π-π interactions, which can better differentiate between the subtle electronic and structural differences of the isomers.[4] The peak shapes for all components were superior, with tailing factors well within the acceptable limit of 1.5.[12] The higher theoretical plate count also indicates better column efficiency, resulting in sharper peaks and improved sensitivity.
Method Validation: Ensuring Trustworthiness
The chosen method (using the Phenyl-Hexyl column) must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17][18] The validation would include, but not be limited to, the following parameters:
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components. This is confirmed by the resolution data and by running stressed samples (acid, base, peroxide, heat, light).
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., LOQ to 120% of the specification).
Accuracy: Determining the closeness of the test results to the true value, typically assessed by spiking known amounts of impurities into the sample matrix.
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion and Recommendation
Based on the comparative data, the HPLC method utilizing a Phenyl-Hexyl stationary phase provides the most robust, selective, and efficient separation for the purity analysis of iodinated benzaldehyde. The alternative selectivity mechanism afforded by π-π interactions is critical for resolving positional isomers, which are often the most challenging impurities to separate from the main analyte. The optimized method, using a phosphate-buffered acetonitrile/water gradient at pH 3.0, delivers excellent peak shape and resolution for all relevant impurities, including the acidic 4-iodobenzoic acid. This method is well-suited for validation and subsequent implementation in a quality control environment for routine purity testing of iodinated benzaldehyde intermediates.
References
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Pharma Tutor. (2011). Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Nacalai Tesque. Selectivity of packing materials in reversed phase liquid chromatography. [Link]
Nacalai Tesque. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
Element Lab Solutions. Column Selection for HPLC Method Development. [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. [Link]
LibreTexts Chemistry. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. [Link]
LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
Wang, Z., et al. (2016). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances. [Link]
Weissenborn, P. C., et al. (2017). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. Green Chemistry. [Link]
Lin, W., et al. (2017). Development and validation of an HPLC method for the purity assay of BZM. Journal of Food and Drug Analysis. [Link]
ResearchGate. (2025). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
Schmidt, S., et al. (2012). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC. [Link]
Kumar, A., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities. Journal of Chemical and Pharmaceutical Research. [Link]
Borstein, K., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
Google Patents.
DR-NTU, Nanyang Technological University. Strategies for selecting indicator compounds to assess attenuation of emerging contaminants during UV advanced oxidation process. [Link]
Dittert, I. M., et al. (2016). Comparison of development methods based on UV/VIS spectrophotometry and ICP OES for the determination of iodine in pharmaceutica. Journal of Applied Pharmaceutical Science. [Link]
A Senior Application Scientist's Guide to the Melting Point Verification of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of scientific rigor. A fundamental and highly informative physical property...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chemical compounds is a cornerstone of scientific rigor. A fundamental and highly informative physical property is the melting point range. This guide provides an in-depth analysis of the melting point verification for 2-Hydroxy-3-iodo-4-methoxybenzaldehyde, a substituted benzaldehyde derivative. We will explore the critical impact of isomeric structures on this key physical parameter by comparing it with its constitutional isomers and parent compounds.
The accurate determination of a melting point serves two primary purposes: it is a crucial criterion for assessing the purity of a crystalline solid and a key identifier for a specific compound. Impurities typically depress and broaden the melting point range. For closely related isomers, such as those of iodinated hydroxy-methoxybenzaldehydes, the melting point can vary significantly due to differences in intermolecular forces, crystal lattice packing, and intramolecular hydrogen bonding. Therefore, experimental verification is not just a routine measurement but a necessary step in confirming the identity and purity of a synthesized or procured compound.
A thorough search of available scientific literature and commercial databases did not yield an experimentally determined melting point for 2-Hydroxy-3-iodo-4-methoxybenzaldehyde (CAS 155560-24-0). This highlights a common challenge in research and development where data for specific, less-common isomers may not be readily available. This guide, therefore, emphasizes the importance of a systematic approach to melting point determination and provides a comparative framework using closely related, well-characterized compounds.
Comparative Analysis of Melting Points
The following table summarizes the melting points of several isomers and parent compounds of 2-Hydroxy-3-iodo-4-methoxybenzaldehyde. This data illustrates the profound effect that the substitution pattern has on the melting point.
The significant difference in melting points between the iodinated isomers, such as 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (167-174 °C) and 5-Iodovanillin (183-185 °C), underscores the importance of precise analytical techniques for their differentiation. The presence and position of the iodine atom, along with the hydroxyl and methoxy groups, influence the molecule's ability to pack into a crystal lattice and the strength of intermolecular interactions, leading to distinct melting points.
Standardized Protocol for Melting Point Determination (Based on USP <741>)
To ensure accuracy and reproducibility, the determination of a melting point range should follow a standardized protocol. The United States Pharmacopeia (USP) General Chapter <741> provides a widely accepted methodology.
Objective: To determine the melting range of a crystalline solid with high precision.
Materials:
Melting point apparatus (digital or manual)
Capillary tubes (closed at one end)
Dry, finely powdered sample of the compound
Certified melting point standards for calibration (e.g., vanillin)
Procedure:
Apparatus Calibration:
Calibrate the melting point apparatus using certified reference standards with melting points that bracket the expected melting range of the sample. This ensures the accuracy of the temperature readings.
Sample Preparation:
Ensure the sample is thoroughly dried to remove any residual solvent, which could depress the melting point.
Finely powder the crystalline sample to ensure uniform packing in the capillary tube.
Loading the Capillary Tube:
Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.
Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be 2.5–3.5 mm.
Melting Point Measurement (Class Ia Method):
Insert the loaded capillary tube into the heating block of the melting point apparatus.
Set the initial temperature to approximately 10 °C below the expected melting point.
Set the heating rate to 1 ± 0.5 °C per minute. A slow heating rate is crucial for accurate determination of the melting range.
Observe the sample closely.
Record the onset of melting: The temperature at which the first drop of liquid is observed.
Record the clear point: The temperature at which the last solid particle melts and the substance is completely liquid.
The recorded range between the onset of melting and the clear point is the melting point range.
Confirmatory Identification (Mixed-Melting Point Determination):
If an authentic reference standard of the compound is available, perform a mixed-melting point determination.
Thoroughly mix equal parts of the sample and the reference standard.
Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the individual components, it provides strong evidence of the compound's identity and purity.
Workflow for Melting Point Verification
The following diagram illustrates a logical workflow for the verification of a compound's melting point, a critical step in quality control and chemical characterization.
Caption: A workflow for the systematic verification of a compound's melting point.
Conclusion
The verification of a melting point range is a fundamental analytical procedure that provides critical insights into the identity and purity of a chemical compound. As demonstrated by the significant variations in the melting points of iodinated benzaldehyde isomers, precise experimental determination is paramount, especially when dealing with closely related structures. The absence of a reported melting point for 2-Hydroxy-3-iodo-4-methoxybenzaldehyde in readily accessible sources underscores the necessity for researchers to perform their own thorough characterization. By adhering to standardized protocols, such as those outlined by the USP, and employing a logical verification workflow, scientists can ensure the integrity of their materials and the reliability of their research outcomes.
References
CAS Common Chemistry. (n.d.). Vanillin. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]